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  • Product: Semotiadil fumarate
  • CAS: 116476-14-3

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Foundational

Receptor binding kinetics of semotiadil fumarate in vascular smooth muscle

An In-depth Technical Guide to the Receptor Binding Kinetics of Semotiadil Fumarate in Vascular Smooth Muscle Introduction Semotiadil fumarate is a novel vasoselective Ca2+ channel antagonist belonging to the benzothiazi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Kinetics of Semotiadil Fumarate in Vascular Smooth Muscle

Introduction

Semotiadil fumarate is a novel vasoselective Ca2+ channel antagonist belonging to the benzothiazine class of compounds.[1][2] Its efficacy in modulating vascular tone is fundamentally governed by its interaction with its molecular target at the cellular level. For drug development professionals and researchers, a deep understanding of the kinetics of this interaction—the rates of association and dissociation with its receptor—is paramount. These kinetic parameters dictate the onset, duration, and use-dependency of the drug's pharmacological effect, offering insights that equilibrium affinity constants (like Kd) alone cannot provide.[3][4]

This technical guide provides a comprehensive exploration of the receptor binding kinetics of semotiadil in vascular smooth muscle cells (VSMCs). We will dissect its mechanism of action, grounded in the state-dependent blockade of L-type voltage-gated calcium channels (Cav1.2), the primary mediators of calcium influx in contractile VSMCs.[5][6] This document moves beyond a simple recitation of facts to explain the causality behind experimental designs, offering detailed, field-proven protocols for characterizing these kinetic interactions. We will synthesize data from electrophysiological, biochemical, and functional studies to build a holistic model of semotiadil's behavior, providing researchers with the tools and theoretical framework to investigate this and other vasoactive compounds.

Section 1: The Molecular Target: L-Type Calcium Channels in Vascular Smooth Muscle

The primary target for semotiadil in VSMCs is the L-type voltage-gated calcium channel (L-VGCC), specifically the Cav1.2 isoform.[6][7] These channels are critical regulators of vascular tone.[8] In response to membrane depolarization, L-VGCCs open, allowing an influx of extracellular Ca2+ which initiates the cascade of events leading to muscle contraction.[9]

The function of these channels is intrinsically linked to their conformational state, which is governed by the membrane potential. Understanding these states is crucial for comprehending the kinetics of state-dependent drugs like semotiadil.

  • Resting State: At negative, hyperpolarized membrane potentials, the channel is closed and capable of being activated.

  • Open State: Upon membrane depolarization, the channel rapidly transitions to an open state, permitting Ca2+ influx.

  • Inactivated State: With sustained depolarization, the channel transitions to a non-conducting, inactivated state. It cannot be opened directly from this state and must first return to the resting state upon membrane repolarization.

The dynamic equilibrium between these three states is the foundation of the "Modulated Receptor Hypothesis," which posits that drugs can exhibit differential affinity for each state, thereby modulating channel availability and function.

L_Type_Channel_States Resting Resting (Closed) Capable of Opening Open Open (Conducting) Ca²+ Influx Resting->Open Depolarization (Activation) Open->Resting Repolarization (Deactivation) Inactivated Inactivated (Closed) Non-conducting Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization (Recovery) Modulated_Receptor_Hypothesis cluster_channel Channel States cluster_drug_bound Drug-Bound States Resting Resting Open Open Resting->Open Resting_Drug Resting + Drug Resting->Resting_Drug Inactivated Inactivated Open->Inactivated Inactivated->Resting Inactivated_Drug Inactivated + Drug (High Affinity) Inactivated->Inactivated_Drug Semotiadil Semotiadil Semotiadil->Resting_Drug Low Affinity (kon/koff) Semotiadil->Inactivated_Drug High Affinity (kon'/koff')

Caption: Modulated receptor model for semotiadil's state-dependent binding.

Section 3: Quantitative Analysis of Binding Kinetics

The interaction of semotiadil with L-type calcium channels can be quantified using several parameters. The half-maximal inhibitory concentration (IC₅₀) is a common measure of potency derived from functional assays.

ParameterValueExperimental ConditionsTissue/Cell TypeReference
IC₅₀ 2.0 µMWhole-cell patch clamp, holding potential -100 mVRabbit portal vein smooth muscle cells[10]
IC₅₀ 10 - 100 µMWhole-cell patch clampGuinea-pig ventricular myocytes[1]

Causality Behind Experimental Choices: The significant difference in IC₅₀ values highlights the importance of experimental context. The lower IC₅₀ in vascular smooth muscle compared to cardiac myocytes may contribute to semotiadil's known vasoselectivity. [1]Furthermore, the holding potential is a critical variable; studies show the IC₅₀ for semotiadil decreases (i.e., potency increases) at more depolarized holding potentials (-80 mV or -60 mV), which is direct evidence for its higher affinity for the inactivated channel state. [10]

Section 4: Core Experimental Protocols for Characterizing Semotiadil's Kinetics

A multi-pronged approach is necessary to fully characterize the binding kinetics of a state-dependent channel blocker. Here, we present validated protocols for electrophysiological, biochemical, and functional characterization.

Protocol 4.1: Electrophysiological Characterization using Whole-Cell Patch-Clamp

Objective: To directly measure the kinetics of L-type Ca²+ channel current (ICa,L) inhibition and recovery.

Rationale: This is the definitive technique for studying voltage-gated ion channels, allowing precise control of the membrane potential and direct measurement of channel activity. It is the only method that can directly resolve the kinetics of state-dependent interactions and recovery from block.

Step-by-Step Methodology:

  • Cell Preparation: Isolate single vascular smooth muscle cells from a suitable source (e.g., rabbit portal vein or rat thoracic aorta) using enzymatic digestion (collagenase, elastase).

  • Recording Setup: Use a standard patch-clamp rig. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): 110 NaCl, 20 BaCl₂ (or CaCl₂), 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4). Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES (pH 7.2). Cesium and TEA are used to block K⁺ channels.

  • Data Acquisition:

    • Establish a whole-cell configuration. Hold the cell at a negative potential (e.g., -100 mV) where most channels are in the resting state.

    • Baseline ICa,L: Elicit currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).

    • Resting State Block: Apply semotiadil to the bath while holding at -100 mV. Measure the reduction in peak current to assess block of the resting state.

    • Use-Dependent Block: From a holding potential of -80 mV, apply a train of depolarizing pulses (e.g., 200 ms pulses to +10 mV at 1 Hz). Measure the progressive decrease in current amplitude with each pulse. This is a key test for use-dependency.

    • Recovery from Inactivation: Use a two-pulse protocol. A long conditioning pulse (e.g., 5 seconds to +10 mV) inactivates and blocks the channels. Vary the duration of the recovery interval at a negative potential (e.g., -80 mV) before a second test pulse. Plot the normalized current of the second pulse against the recovery interval time. Compare the time course of recovery in the absence and presence of semotiadil. The expected result is a significant slowing of recovery with semotiadil.

  • Data Analysis: Fit the recovery time course with an exponential function to determine the time constant (τ) of recovery.

Caption: Workflow for patch-clamp analysis of semotiadil kinetics.

Protocol 4.2: Radioligand Competition Binding Assay

Objective: To determine the equilibrium binding affinity (Ki) of semotiadil.

Rationale: While functional assays measure the consequence of binding, radioligand assays directly quantify the interaction between the drug and the receptor protein at equilibrium. This provides a biochemical validation of the drug's affinity. A competition assay is used because a radiolabeled version of semotiadil is not commercially available.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen vascular smooth muscle tissue (e.g., rat aorta) in ice-cold buffer. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in plasma membranes containing the L-type channels.

  • Assay Setup:

    • Radioligand: Use a high-affinity L-type channel radioligand, typically a dihydropyridine like [³H]-nitrendipine or [³H]-PN200-110.

    • Incubation: In each tube, combine the VSMC membranes, a fixed concentration of the radioligand (near its Kd value), and varying concentrations of unlabeled semotiadil.

    • Nonspecific Binding: Prepare a set of tubes containing a high concentration of an unlabeled competitor (e.g., 10 µM nifedipine) to define nonspecific binding.

  • Incubation & Separation: Incubate the mixture at a controlled temperature (e.g., 25°C) until equilibrium is reached. Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of semotiadil.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ of semotiadil.

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand competition binding assay.

Protocol 4.3: Functional Assessment in Intact Vascular Tissue

Objective: To correlate the molecular binding kinetics with the physiological response of vasorelaxation.

Rationale: This ex vivo assay provides the crucial link between cellular events and tissue-level function. It validates that the channel-blocking activity observed in isolated cells translates into a dose-dependent relaxation of pre-constricted blood vessels, the therapeutically relevant outcome. [11][12] Step-by-Step Methodology:

  • Tissue Preparation: Dissect the thoracic aorta from a rat or rabbit and cut it into 2-3 mm rings. Suspend the rings in an organ bath filled with Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂, and maintained at 37°C.

  • Isometric Tension Recording: Attach the rings to an isometric force transducer to record changes in vascular tension.

  • Equilibration & Viability Check: Allow the rings to equilibrate under a resting tension (e.g., 2 g) for at least 60 minutes. Check tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • Inducing Contraction: After washout and return to baseline, induce a stable, submaximal contraction. To specifically assess the effect on L-type channels, use a high-K⁺ solution (e.g., 60 mM KCl). This depolarizes the VSMC membranes, opening the voltage-gated channels. [13]5. Concentration-Response Curve: Once the contraction is stable, add semotiadil to the bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM). Allow the relaxation response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial K⁺-induced contraction.

    • Plot the percentage relaxation against the log concentration of semotiadil.

    • Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ or pD₂ (-log EC₅₀) value for vasorelaxation.

Section 5: Data Interpretation and Integrated Insights

The power of this multi-assay approach lies in the synthesis of the results. The patch-clamp data provide a direct mechanistic explanation for the functional observations. The slow recovery from inactivation and use-dependent block (Protocol 4.1) explain why semotiadil can produce a sustained and potent vasorelaxant effect (Protocol 4.3). The radioligand binding data (Protocol 4.2) provide a biochemical affinity constant (Ki) that should correlate with the functional potencies (IC₅₀) observed in the other assays, although discrepancies can arise due to the state-dependent nature of the binding which is not captured in an equilibrium assay.

By comparing semotiadil's kinetic profile to other calcium channel blockers, its unique properties become clear. Unlike dihydropyridines, its significant effect on recovery kinetics suggests a more profound and lasting modulation of channel availability. [1]This kinetic signature—high affinity for the inactivated state coupled with slow dissociation—is a key determinant of its clinical profile and vasoselectivity.

Conclusion

The receptor binding kinetics of semotiadil fumarate in vascular smooth muscle are characterized by a highly state-dependent interaction with the L-type voltage-gated calcium channel. Its preferential binding to the inactivated channel state results in a potent, use-dependent block and a markedly slow recovery of channel function. This kinetic fingerprint is the molecular basis for its sustained vasorelaxant properties. A comprehensive investigation, integrating direct electrophysiological measurement, biochemical binding assays, and functional tissue studies, is essential for fully elucidating its mechanism of action. The protocols and theoretical framework presented in this guide provide a robust system for the characterization of semotiadil and serve as a template for the kinetic analysis of future ion channel modulators in drug discovery and development.

References

  • Koidl, B., & Koidl, C. (1997). A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. European Journal of Pharmacology, 323(1), 105-111. [Link]

  • Teramoto, N., Okabe, K., & Kuriyama, H. (1993). Mechanisms of the inhibitory action of semotiadil fumarate, a novel Ca antagonist, on the voltage-dependent Ca current in smooth muscle cells of the rabbit portal vein. Japanese Journal of Pharmacology, 61(3), 183-195. [Link]

  • Kageyama, M., Yanagisawa, T., & Taira, N. (1992). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British Journal of Pharmacology, 107(4), 1289-1295. [Link]

  • A-51 as a natural calcium channel blocker: An integrative study targeting hypertension. (2025). Trends in Sciences, 22(11), 10760. [Link]

  • Zollner, H., Koidl, B., & Esterbauer, H. (1999). Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids, 61(3), 183-188. [Link]

  • The mechanism of action of topical vasodilators on vascular smooth muscle cells. (n.d.). ResearchGate. Retrieved from a diagram illustrating general vasodilation pathways. [Link]

  • Mason, R. P., Corbalan, J. J., & Jacob, R. F. (2006). Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers. Journal of Clinical & Experimental Cardiology, S2. [Link]

  • Li, G., Liu, Y., Zhang, Y., & Yang, G. (2010). Investigation of calcium antagonist-L-type calcium channel interactions by a vascular smooth muscle cell membrane chromatography method. Journal of Chromatography B, 878(22), 1933-1938. [Link]

  • Owolabi, M. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. [Link]

  • Hill, M. A. (2001). Vascular Smooth Muscle Calcium Channels. Circulation Research, 89(7), 549-551. [Link]

  • Muramatsu, I., Kigoshi, S., & Oshita, M. (1997). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 120(6), 1035-1042. [Link]

  • Pacaud, P., Loirand, G., Lavie, J. L., Mironneau, C., & Mironneau, J. (1998). Intracellular Ca2+ Inhibits Smooth Muscle L-Type Ca2+ Channels by Activation of Protein Phosphatase Type 2B and by Direct Interaction with the Channel. Journal of General Physiology, 111(4), 547-561. [Link]

  • Moosmang, S., Schulla, V., Welling, A., Feil, R., Feil, S., Wegener, J. W., Hofmann, F., & Klugbauer, N. (2003). Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation. The EMBO Journal, 22(22), 6027-6034. [Link]

  • Jackson, W. F. (2017). Calcium Channels in Vascular Smooth Muscle. Comprehensive Physiology, 7(1), 49-60. [Link]

  • Fésüs, G. K., van den Ende, R., van Heijningen, C. L., van der Meer, F., van der Velden, J., de Vries, R., & van der Stelt, M. (2011). Vasodilator efficacy of nitric oxide depends on mechanisms of intracellular calcium mobilization in mouse aortic smooth muscle cells. British Journal of Pharmacology, 164(2b), 613-625. [Link]

  • L-type calcium channel. (n.d.). In Wikipedia. Retrieved March 27, 2026. [Link]

  • Gollasch, M., Ried, C., Lohn, M., & Luft, F. C. (1998). L-type calcium channel expression depends on the differentiated state of vascular smooth muscle cells. The FASEB Journal, 12(7), 593-601. [Link]

  • Lymperopoulos, A., & Schulze, H. (2012). Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1. International Journal of Hypertension, 2012, 580896. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]

  • Borisov, D. V., & Veselovsky, A. V. (2020). Ligand-receptor binding kinetics in drug design. Biomeditsinskaya Khimiya, 66(1), 42-53. [Link]

  • Nickson, C. (2019). Calcium Channel Blockers. Life in the Fastlane. [Link]

  • Iglarz, M., Binkert, C., Morrison, K., Fischli, W., Gatfield, J., & Clozel, M. (2012). Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLoS ONE, 7(10), e47662. [Link]

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Exploratory

An In-depth Technical Guide to the Electrophysiological Effects of Semotiadil Fumarate on the Cardiac Action Potential

This guide provides a comprehensive technical overview of the electrophysiological effects of semotiadil fumarate on the cardiac action potential. It is intended for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the electrophysiological effects of semotiadil fumarate on the cardiac action potential. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and safety assessment. This document synthesizes current scientific knowledge, offering insights into the mechanism of action of semotiadil and detailing experimental protocols for its investigation.

The Cardiac Action Potential: A Symphony of Ion Channels

The cardiac action potential is a complex and highly orchestrated series of changes in the electrical potential across the cardiomyocyte membrane. This electrical event is fundamental to cardiac contraction and is governed by the flow of ions through specific transmembrane channels. Understanding the distinct phases of the action potential is crucial for appreciating the effects of pharmacological agents like semotiadil.

The typical ventricular action potential is characterized by five phases:

  • Phase 0 (Rapid Depolarization): Initiated by a rapid influx of sodium ions (Na+) through voltage-gated sodium channels, leading to a sharp upstroke in the membrane potential.[1][2][3][4]

  • Phase 1 (Early Repolarization): A brief, partial repolarization caused by the inactivation of Na+ channels and the transient outward movement of potassium ions (K+).

  • Phase 2 (Plateau): A prolonged period of stable, depolarized membrane potential, primarily maintained by a balance between the inward flow of calcium ions (Ca2+) through L-type calcium channels and the outward flow of K+ through delayed rectifier potassium channels.[5]

  • Phase 3 (Rapid Repolarization): The dominant outward flow of K+ through delayed rectifier potassium channels (IKr and IKs) leads to the repolarization of the membrane back to its resting potential.[6]

  • Phase 4 (Resting Membrane Potential): The period between action potentials, where the membrane potential is maintained by the activity of the Na+/K+ pump and inward rectifier K+ channels.

Figure 1: Phases of the Cardiac Action Potential Phase0 Phase 0 Rapid Depolarization (INa ↑) Phase1 Phase 1 Early Repolarization (IKto ↑) Phase0->Phase1 Phase2 Phase 2 Plateau (ICa-L ↑, IKr/IKs ↑) Phase1->Phase2 Phase3 Phase 3 Rapid Repolarization (IKr/IKs ↑↑) Phase2->Phase3 Phase4 Phase 4 Resting Potential (IK1) Phase3->Phase4

Figure 1: A simplified representation of the ionic currents contributing to the different phases of the ventricular cardiac action potential.

Semotiadil Fumarate: A Benzothiazine Calcium Channel Antagonist

Semotiadil is a novel vasoselective Ca2+ channel antagonist with a benzothiazine chemical structure.[7] Its primary electrophysiological effect on the heart is the inhibition of L-type Ca2+ currents (ICa,L).[7][8] This action places it in the category of calcium channel blockers, a class of drugs widely used in the treatment of cardiovascular diseases such as hypertension and angina.[9][10][11]

Mechanism of Action: Inhibition of L-type Calcium Channels

Semotiadil has been shown to inhibit the high-threshold L-type Ca2+ current in a dose-dependent manner in guinea-pig ventricular myocytes.[7] Patch-clamp and voltage-clamp studies have demonstrated that its inhibitory effect is comparable to that of diltiazem, another non-dihydropyridine calcium channel blocker. However, it is less potent than dihydropyridine calcium channel blockers like nifedipine and amlodipine.[7][8]

A key characteristic of semotiadil's action is its use-dependence . This means that its blocking effect is more pronounced at higher frequencies of stimulation.[7][8] This property, along with a distinct influence of the holding potential, suggests that semotiadil preferentially binds to and/or stabilizes the inactivated state of the L-type Ca2+ channel.[7] This mechanism is similar to that of verapamil-type Ca2+ channel antagonists and distinguishes it from dihydropyridines, which do not significantly affect the recovery process from inactivation.[7] Semotiadil significantly prolongs the time to full recovery from inactivation of the L-type Ca2+ current.[7][8]

Figure 2: Mechanism of Semotiadil Action cluster_membrane Cardiomyocyte Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Semotiadil Semotiadil Semotiadil->L_type_Ca_Channel Inhibits Action_Potential Action Potential (Phase 2 Plateau) Ca_influx->Action_Potential Contributes to

Figure 2: Semotiadil's primary mechanism of action involves the inhibition of L-type Ca2+ channels, thereby reducing Ca2+ influx during the plateau phase of the cardiac action potential.

Quantitative Effects on L-type Calcium Current

The inhibitory concentration (IC50) of semotiadil on the L-type Ca2+ current provides a quantitative measure of its potency.

CompoundIC50 Range (µM)Reference
Semotiadil10 - 100[7][8]
Diltiazem10 - 100[7][8]
Nifedipine0.1 - 1[7][8]
Amlodipine0.1 - 1[7][8]

Table 1: Comparative IC50 values for the inhibition of L-type Ca2+ current (ICa,L) in guinea-pig ventricular myocytes.

Effects on Other Cardiac Ion Channels: An Area for Further Research

While the effects of semotiadil on L-type calcium channels are well-documented, its influence on other critical cardiac ion channels, such as sodium (Na+) and potassium (K+) channels, is not extensively reported in the available scientific literature. A comprehensive understanding of a drug's electrophysiological profile requires an assessment of its activity on all major ion currents that shape the cardiac action potential.

  • Sodium (Na+) Channels (INa): These channels are responsible for the rapid depolarization phase (Phase 0) of the action potential.[1][3][4] Blockade of these channels can lead to a decrease in conduction velocity.[1] The effect of semotiadil on INa has not been specifically detailed in the reviewed literature.

  • Delayed Rectifier Potassium (K+) Channels (IKr and IKs): These channels are crucial for the repolarization of the action potential (Phase 3).[6] Inhibition of these channels, particularly IKr, can lead to a prolongation of the action potential duration (APD) and, in some cases, proarrhythmic events like Torsades de Pointes.[11][12][13][14] The interaction of semotiadil with IKr and IKs remains to be elucidated.

Given the vasoselective nature of semotiadil and its relatively low Ca2+ channel antagonistic influence on the heart, it is plausible that its effects on other cardiac ion channels are minimal at therapeutic concentrations.[7] However, without direct experimental evidence, this remains speculative. Further research employing techniques such as whole-cell patch-clamp on various cardiac preparations is necessary to fully characterize the electrophysiological profile of semotiadil.

Experimental Protocols for Assessing Electrophysiological Effects

To investigate the effects of a compound like semotiadil on the cardiac action potential, several in vitro electrophysiological techniques are employed. The following are detailed, step-by-step methodologies for two key experimental workflows.

Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This technique allows for the direct measurement of ion currents through specific channels in a single cardiomyocyte.

Objective: To measure the effect of semotiadil on specific ion currents (e.g., ICa,L, INa, IKr, IKs) in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig, rabbit, or human stem cell-derived)

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • Perfusion system

  • Extracellular (bath) solution and intracellular (pipette) solution (specific compositions depend on the ion current being studied)

  • Semotiadil fumarate stock solution

  • Control and test compounds

Protocol:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow the cells to adhere to a glass coverslip in a recording chamber mounted on the microscope stage.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Giga-seal: Approach a single, healthy cardiomyocyte with the patch pipette under visual control. Apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.

  • Achieve Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch within the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell at a specific holding potential (e.g., -80 mV for INa, -40 mV for ICa,L).

    • Apply a series of voltage steps (depolarizing pulses) to elicit the ion current of interest. The specific voltage protocol will depend on the channel being studied.

    • Record the resulting ion currents in the absence (baseline) and presence of increasing concentrations of semotiadil.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct current-voltage (I-V) relationship curves.

    • Determine the dose-dependent inhibition of the current by semotiadil and calculate the IC50 value.

    • Analyze the effects on channel kinetics (activation, inactivation, and recovery from inactivation).

Figure 3: Whole-Cell Patch-Clamp Workflow Cell_Isolation Isolate Cardiomyocytes Giga_Seal Form Giga-seal Cell_Isolation->Giga_Seal Pipette_Fabrication Fabricate Patch Pipette Pipette_Fabrication->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Data_Acquisition Record Ion Currents Voltage_Clamp->Data_Acquisition Data_Analysis Analyze Data (I-V curves, IC50) Data_Acquisition->Data_Analysis

Figure 3: A schematic of the key steps involved in a whole-cell patch-clamp experiment to assess the electrophysiological effects of a compound.

Microelectrode Array (MEA) Electrophysiology with Cardiomyocyte Syncytium

MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from a network of beating cardiomyocytes.

Objective: To assess the integrated effect of semotiadil on the action potential waveform and propagation in a cardiomyocyte network.

Materials:

  • MEA system (MEA plate with embedded electrodes, amplifier, data acquisition and analysis software)

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rodent ventricular myocytes

  • Cell culture medium

  • Semotiadil fumarate stock solution

  • Control and test compounds

Protocol:

  • Cell Plating: Plate a monolayer of cardiomyocytes onto the MEA plate, ensuring the formation of a spontaneously beating syncytium over the electrode array.

  • Baseline Recording: Once a stable, rhythmic beating pattern is established, record the baseline field potentials from all active electrodes.

  • Compound Application: Add increasing concentrations of semotiadil to the culture medium. Allow for an appropriate incubation time at each concentration.

  • Post-Compound Recording: Record the field potentials at each concentration of semotiadil.

  • Data Analysis:

    • Analyze the recorded field potential waveforms to extract key parameters, including:

      • Field Potential Duration (FPD): An indicator of the action potential duration.

      • Beating Rate: The frequency of spontaneous contractions.

      • Conduction Velocity: The speed of electrical signal propagation across the cardiomyocyte network.

      • Arrhythmic Events: The occurrence of irregular beating patterns.

    • Evaluate the dose-dependent effects of semotiadil on these parameters.

Figure 4: Microelectrode Array (MEA) Workflow Cell_Plating Plate Cardiomyocytes on MEA Baseline_Recording Record Baseline Field Potentials Cell_Plating->Baseline_Recording Compound_Addition Add Semotiadil Baseline_Recording->Compound_Addition Post_Compound_Recording Record Post-Compound Field Potentials Compound_Addition->Post_Compound_Recording Data_Analysis Analyze FPD, Beat Rate, Conduction Velocity Post_Compound_Recording->Data_Analysis

Figure 4: The workflow for assessing the electrophysiological effects of a compound using a microelectrode array (MEA) platform.

Conclusion

Semotiadil fumarate is a novel benzothiazine calcium channel antagonist that primarily exerts its electrophysiological effects on the heart through the inhibition of L-type Ca2+ currents. Its use-dependent action and prolongation of recovery from inactivation are key features of its mechanism. While its effects on ICa,L are well-characterized, further investigation is required to fully understand its influence on other cardiac ion channels, which is essential for a complete cardiac safety profile. The experimental protocols detailed in this guide provide a framework for conducting such comprehensive electrophysiological assessments.

References

  • Koidl, B., & Schreibmayer, W. (1997). A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. European Journal of Pharmacology, 323(2-3), 225-230. [Link]

  • CV Pharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). Retrieved from [Link]

  • Farkas, A. T., & Curtis, M. J. (2008). Combined pharmacological block of IKr and IKs increases short-term QT interval variability and provokes torsades de pointes. British Journal of Pharmacology, 154(5), 986-997. [Link]

  • Lalevée, N., Re-Schmidt, C., & Le-Guennec, J. Y. (2008). Selective block of IKs plays a significant role in MAP triangulation induced by IKr block in isolated rabbit heart. Fundamental & Clinical Pharmacology, 22(4), 385-394. [Link]

  • O'Hara, T., & Rudy, Y. (2012). The past, present, and future of cardiac electrophysiology modeling. Heart Rhythm, 9(7), 1157-1160.
  • Sada, H., et al. (1993). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology, 109(4), 1273-1278. [Link]

  • CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]

  • Antzelevitch, C., & Belardinelli, L. (2006). The role of late sodium current in modulating cardiac repolarization. Journal of the American College of Cardiology, 47(8 Suppl), C19-C25.
  • Belardinelli, L., et al. (2013). A Novel, Potent, and Selective Inhibitor of Cardiac Late Sodium Current Suppresses Experimental Arrhythmias. Journal of Pharmacology and Experimental Therapeutics, 347(1), 245-255. [Link]

  • Axol Bioscience. (n.d.). How to use Microelectrode Array (MEA) to assess the electrophysiological properties of iPSC-derived Atrial and Ventricular Cardiomyocytes. Retrieved from [Link]

  • Koidl, B., & Schreibmayer, W. (1997). A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. PubMed. [Link]

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Foundational

Semotiadil Fumarate: A Technical Guide to Preclinical Pharmacokinetics and Absorption

For Researchers, Scientists, and Drug Development Professionals Abstract Semotiadil fumarate, a benzothiazine derivative, is a calcium channel blocker with potential therapeutic applications in cardiovascular diseases su...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil fumarate, a benzothiazine derivative, is a calcium channel blocker with potential therapeutic applications in cardiovascular diseases such as angina and hypertension.[1][2] This technical guide provides an in-depth analysis of the preclinical pharmacokinetics and absorption parameters of semotiadil, drawing from the available scientific literature. While comprehensive human pharmacokinetic data remains limited, this document synthesizes the existing preclinical findings, primarily from rat models, to offer valuable insights for researchers and drug development professionals. The guide delves into the drug's high-affinity protein binding, its stereoselective hepatic metabolism and elimination, and the analytical methodologies pertinent to its quantification. By presenting a detailed overview of the preclinical data, this guide aims to inform future research and development strategies for semotiadil and other compounds within its class.

Introduction: The Scientific Rationale for Investigating Semotiadil Fumarate

Semotiadil is the (R)-stereoisomer of a potent benzothiazine calcium channel blocker.[3] Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure and myocardial oxygen demand.[4][5][6] Preclinical studies have suggested a prolonged duration of action compared to other calcium channel blockers like diltiazem and nifedipine, indicating a potential therapeutic advantage in achieving sustained clinical effects.[2][7][8] Understanding the pharmacokinetic profile of semotiadil is paramount to optimizing its therapeutic potential and ensuring its safety and efficacy. This guide focuses on the critical aspects of its absorption, distribution, metabolism, and excretion (ADME) as elucidated by preclinical research.

Physicochemical Properties and Formulation Considerations

A comprehensive understanding of a drug's physicochemical properties is fundamental to interpreting its pharmacokinetic behavior.

While specific data on the solubility and permeability of semotiadil fumarate are not extensively available in the public domain, its classification as a benzothiazine derivative suggests it is a lipophilic molecule. This characteristic influences its absorption and distribution.

Absorption and Bioavailability: Insights from Preclinical Models

Currently, there is a notable absence of published human bioavailability and food effect studies for semotiadil fumarate. The preclinical data available, primarily from rat studies, provides the current basis of our understanding.

Oral Absorption

The oral absorption of semotiadil in rats has been demonstrated in studies investigating its pharmacological effects after oral administration.[2][7] However, the precise rate and extent of absorption (bioavailability) have not been quantitatively reported in the available literature.

Potential for Food Effects: An Evidence-Based Postulation

The co-administration of food can significantly alter the absorption of orally administered drugs.[9] For calcium channel blockers, the effects of food can be variable. While most are unaffected, some, like felodipine and nisoldipine, are recommended to be taken on an empty stomach.[10] Grapefruit and its juice are known to inhibit intestinal CYP3A4, an enzyme involved in the metabolism of many calcium channel blockers, leading to increased bioavailability and potential for adverse effects.[11][12][13]

Given the lack of specific data for semotiadil, a food-effect study would be a critical component of its clinical development.

Experimental Protocol: In-Vivo Food Effect Study (Hypothetical)

This protocol outlines a standard design for a food effect study, which would be necessary to determine the impact of food on the bioavailability of semotiadil fumarate.

Objective: To evaluate the effect of a high-fat meal on the rate and extent of absorption of semotiadil fumarate in a preclinical model (e.g., beagle dogs, a common model for food effect studies).

Methodology:

  • Animal Model: A cohort of healthy beagle dogs.

  • Study Design: A randomized, crossover study design with a washout period between treatments.

  • Treatment Arms:

    • Fasted State: Administration of a single oral dose of semotiadil fumarate after an overnight fast.

    • Fed State: Administration of a single oral dose of semotiadil fumarate shortly after consumption of a standardized high-fat meal.

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of semotiadil are determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated for both fasted and fed states and compared.

Distribution: The Significance of High Protein Binding

Semotiadil exhibits extensive and stereoselective binding to plasma proteins, a critical determinant of its distribution and pharmacokinetics.

Enantioselective Plasma Protein Binding

Semotiadil (the R-isomer) and its S-isomer, levosemotiadil, are highly bound to human serum albumin (HSA) and alpha 1-acid glycoprotein (AGP).[3] Interestingly, the enantioselectivity of binding is reversed between these two proteins:

  • HSA: Binds the S-isomer more strongly.[3]

  • AGP: Binds the R-isomer (semotiadil) more strongly.[3]

In human plasma, the unbound fraction of semotiadil is less than 1%, indicating that the vast majority of the drug in circulation is bound to proteins.[3] This high degree of protein binding can influence the drug's volume of distribution, clearance, and potential for drug-drug interactions.

Table 1: Plasma Protein Binding of Semotiadil Enantiomers

Plasma ProteinHigher Affinity EnantiomerUnbound Fraction in Human PlasmaReference
Human Serum Albumin (HSA)S-isomer (levosemotiadil)< 1%[3]
Alpha 1-Acid Glycoprotein (AGP)R-isomer (semotiadil)< 1%[3]

Metabolism: Hepatic Transformation and Stereoselectivity

The liver is the primary site of metabolism for many drugs, and preclinical studies in rats indicate that semotiadil undergoes extensive hepatic metabolism.[14]

Metabolic Pathways in Rats

In rats, the metabolism of semotiadil involves two main phases:

  • Phase I Metabolism (Oxidation): The initial step involves oxidation at various positions on the molecule, leading to the formation of phenolic metabolites. This includes processes such as the opening of the methylenedioxy ring, O-demethylation of the methoxybenzene group, and hydroxylation of the aromatic ring.[14]

  • Phase II Metabolism (Glucuronidation): The resulting phenolic metabolites are then conjugated with glucuronic acid to form O-glucuronides.[14]

Stereoselective Hepatic Elimination

Studies using perfused rat livers have demonstrated a stereoselective disposition of semotiadil and its S-enantiomer. The hepatic elimination of semotiadil (R-isomer) is significantly greater than that of the S-isomer, indicating that the enzymes responsible for its metabolism preferentially act on the R-enantiomer.

Human Metabolism: An Area for Further Investigation

While the rat metabolism data provides valuable initial insights, it is crucial to investigate the metabolism of semotiadil in human systems. In vitro studies using human liver microsomes are a standard approach to identify metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved in human drug metabolism.[15][16][17][18] Given that many calcium channel blockers are metabolized by CYP3A4, investigating the role of this enzyme in semotiadil metabolism would be a key area of research.[19][20]

Experimental Protocol: In-Vitro Metabolism in Human Liver Microsomes

Objective: To identify the major metabolic pathways of semotiadil in humans and to determine the specific CYP enzymes responsible for its metabolism.

Methodology:

  • Incubation: Semotiadil is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

  • Metabolite Identification: The reaction mixture is analyzed using high-resolution LC-MS/MS to identify and characterize the structures of the metabolites formed.

  • Reaction Phenotyping: To identify the specific CYP enzymes involved, a series of experiments are conducted:

    • Incubation with a panel of recombinant human CYP enzymes.

    • Incubation with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.

  • Data Analysis: The results will indicate which CYP enzymes are primarily responsible for the metabolism of semotiadil.

Diagram 1: General Workflow for In-Vitro Metabolism Studies

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Drug Semotiadil Incubate Incubate at 37°C Drug->Incubate HLM Human Liver Microsomes HLM->Incubate Cofactors NADPH Cofactors->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS Quench Reaction Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Phenotyping Reaction Phenotyping LCMS->Phenotyping

Caption: Workflow for in-vitro metabolism studies.

Excretion: The Role of Biliary Excretion

Preclinical studies in rats have shown that a significant portion of semotiadil and its metabolites are excreted in the bile. After oral administration of radiolabeled semotiadil to rats, approximately 81.3% of the radioactivity was recovered in the bile.[14] The excreted metabolites were primarily identified as phenolic O-glucuronides.[14] This suggests that biliary excretion is a major route of elimination for semotiadil in this species.

Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are essential for pharmacokinetic studies. For semotiadil, stereoselective assays are particularly important due to the enantioselective nature of its protein binding and metabolism.

High-Performance Liquid Chromatography (HPLC)

An on-line high-performance frontal analysis (HPFA) HPLC system has been successfully developed and validated for the enantioselective determination of unbound semotiadil and its S-isomer in plasma.[3] This method allows for the direct measurement of the pharmacologically active unbound drug concentrations.

Diagram 2: Schematic of the On-line HPFA-HPLC System

G Injector Sample Injection HPFA HPFA Column (Protein Binding) Injector->HPFA Valve1 Switching Valve 1 HPFA->Valve1 Extraction Extraction Column Valve1->Extraction Unbound Fraction Waste1 Waste Valve1->Waste1 Bound Fraction Valve2 Switching Valve 2 Extraction->Valve2 Analytical Analytical Column Valve2->Analytical Waste2 Waste Valve2->Waste2 Detector UV Detector Analytical->Detector

Caption: On-line HPFA-HPLC system for enantioselective analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and robustness.[21][22] While a specific LC-MS/MS method for semotiadil has not been detailed in the available literature, a standard method development approach would involve:

  • Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the plasma matrix.

  • Chromatographic Separation: Reversed-phase HPLC to separate semotiadil from its metabolites and endogenous matrix components.

  • Mass Spectrometric Detection: Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

Discussion and Future Directions

The available preclinical data provides a solid foundation for understanding the pharmacokinetic properties of semotiadil fumarate. Its high protein binding and stereoselective hepatic metabolism and elimination are key features that will influence its clinical pharmacology. However, the lack of human pharmacokinetic data is a significant gap that needs to be addressed to fully characterize its therapeutic potential.

Future research should focus on:

  • Human ADME Studies: Conducting a comprehensive human absorption, distribution, metabolism, and excretion (ADME) study to determine key pharmacokinetic parameters.

  • Food Effect Studies: Evaluating the impact of food on the bioavailability of semotiadil in humans.

  • In-Vitro Human Metabolism: Characterizing the metabolic pathways and identifying the specific CYP enzymes involved in human metabolism.

  • Drug-Drug Interaction Studies: Investigating the potential for drug-drug interactions, particularly with inhibitors and inducers of the identified metabolizing enzymes.

Conclusion

References

  • 9 Essential Tips for Taking Calcium Channel Blockers. GoodRx. (2023).
  • Enantioselective protein binding of semotiadil and levosemotiadil determined by high-performance frontal analysis. J Pharm Biomed Anal. (1997).
  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods Mol Biol. (2011).
  • A Comparative Analysis of Semotiadil Racemate Fumarate and Amlodipine in Cardiovascular Therapy. Benchchem. (2025).
  • Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. Br J Pharmacol. (1995).
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  • Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation.
  • Drug interactions due to cytochrome P450. Proc (Bayl Univ Med Cent). (2000).
  • In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. (2016).
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  • Interaction of Grapefruit Juice and Calcium Channel Blockers. Am J Hypertens. (2006).
  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. American Pharmaceutical Review. (2016).
  • Calcium channel blockers. Mayo Clinic.
  • Pharmacokinetics of oral fumarates in healthy subjects. Br J Clin Pharmacol. (2004).
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis. (2016).
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  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics. (2022).
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  • Clinical pharmacokinetics of vasodilators. Part I. Clin Pharmacokinet. (1998).
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  • Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. Br J Pharmacol. (1992).
  • Treatment of stable angina pectoris: focus on the role of calcium antagonists and ACE inhibitors. European Society of Cardiology. (2017).
  • The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Drug Metab Dispos. (2006).
  • Absorption, metabolism and excretion of the GLP-1 analogue semaglutide in humans and nonclinical species.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules. (2021).
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Semotiadil Fumarate Stock Solutions in Patch-Clamp Electrophysiology

Introduction: The Significance of Semotiadil in Ion Channel Research Semotiadil is a potent and vasoselective L-type calcium channel antagonist belonging to the benzothiazine class of compounds.[1] Its mechanism of actio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Semotiadil in Ion Channel Research

Semotiadil is a potent and vasoselective L-type calcium channel antagonist belonging to the benzothiazine class of compounds.[1] Its mechanism of action involves the inhibition of calcium influx through high-voltage activated L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiovascular tissues.[2][3] This selective blockade of L-type calcium channels makes semotiadil a valuable tool for researchers investigating cardiovascular physiology, smooth muscle function, and related pathological conditions.[1][4]

In the field of electrophysiology, particularly using the patch-clamp technique, precise and reliable drug application is paramount for obtaining high-quality data. The preparation of accurate and stable stock solutions of semotiadil fumarate is the foundational step for any successful experiment aiming to elucidate its effects on ion channel function. This guide provides a comprehensive, field-proven protocol for the preparation, handling, and application of semotiadil fumarate solutions, ensuring experimental reproducibility and scientific rigor.

Mechanism of Action: Semotiadil and the L-type Calcium Channel

Semotiadil exerts its pharmacological effects by binding to the L-type calcium channels, which are transmembrane proteins responsible for the influx of calcium ions into the cell upon membrane depolarization.[2][3] This influx of calcium is a critical trigger for a multitude of cellular processes, most notably muscle contraction. By blocking these channels, semotiadil reduces the intracellular calcium concentration, leading to vasodilation and a decrease in cardiac contractility.[2] The diagram below illustrates the signaling pathway of L-type calcium channel activation and its inhibition by semotiadil.

Semotiadil_Mechanism Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Activated State) Depolarization->L_type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Allows Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response Triggers Semotiadil Semotiadil Semotiadil->L_type_Ca_Channel Blocks

Figure 1: Simplified signaling pathway of L-type calcium channel modulation by semotiadil.

Physicochemical Properties and Reagent Specifications

A thorough understanding of the physicochemical properties of semotiadil fumarate is essential for the accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₂₉H₃₂N₂O₆S · C₄H₄O₄[5]
Molecular Weight 652.71 g/mol [5][6]
Appearance White to off-white solidGeneral knowledge
Recommended Storage (Solid) -20°C[1]

Materials and Reagents

  • Semotiadil Fumarate (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, deionized, or ultrapure water (for working solutions)

  • Appropriate extracellular solution for your specific patch-clamp experiment

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution of semotiadil fumarate in DMSO. This stock solution will be further diluted to prepare working solutions for your experiments.

Rationale:

  • Choice of Solvent: Semotiadil fumarate, like many organic small molecules, exhibits low solubility in aqueous solutions. DMSO is a polar aprotic solvent that can dissolve a wide range of compounds and is miscible with water, making it an ideal choice for preparing a concentrated stock solution.[7]

  • Concentration: A 10 mM stock solution is a common starting point for many pharmacological agents. It is sufficiently concentrated to allow for significant dilution to the final working concentrations, thereby minimizing the final concentration of DMSO in the experimental medium.

Procedure:

  • Pre-weighing Preparation: Before handling semotiadil fumarate, ensure you are wearing appropriate PPE. Allow the vial of semotiadil fumarate to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the accuracy of weighing.

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of semotiadil fumarate using the following formula:

    Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    Mass (mg) = 0.010 mol/L x 652.71 g/mol x 0.001 L x 1000 mg/g = 6.53 mg

  • Weighing: Carefully weigh out approximately 6.53 mg of semotiadil fumarate powder using a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the semotiadil fumarate powder.

  • Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid in dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock, which can lead to degradation. Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Patch-Clamp Experiments

This protocol describes the serial dilution of the 10 mM primary stock solution to prepare working solutions at the desired final concentrations for application to the cells during a patch-clamp experiment.

Rationale:

  • Minimizing DMSO Concentration: It is crucial to keep the final concentration of DMSO in the extracellular solution as low as possible (ideally ≤ 0.1%) to avoid off-target effects on ion channels and cell membranes.[8][9][10]

  • Serial Dilution: A serial dilution approach is recommended for accuracy and to minimize pipetting errors when preparing very dilute solutions from a highly concentrated stock.

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution from the 10 mM primary stock. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 by adding 10 µL of the 10 mM stock to 90 µL of your extracellular solution.

  • Final Working Solution Preparation: Prepare the final working solution by diluting the intermediate stock (or directly from the primary stock for higher concentrations) into the extracellular solution that will be perfused over the cells.

    • Example for a 10 µM final concentration:

      • From a 1 mM intermediate stock: Dilute 1:100 (e.g., 10 µL of 1 mM stock into 990 µL of extracellular solution).

      • From a 10 mM primary stock: Dilute 1:1000 (e.g., 1 µL of 10 mM stock into 999 µL of extracellular solution).

  • Final DMSO Concentration Check: Always calculate the final DMSO concentration in your working solution. For the 10 µM example above, the final DMSO concentration would be 0.1%.

  • Fresh Preparation: It is best practice to prepare fresh working solutions daily from the frozen stock aliquots.

Stock_Preparation_Workflow Start Start: Semotiadil Fumarate Powder Weigh Weigh 6.53 mg Start->Weigh Dissolve Dissolve in 1 mL DMSO Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Primary_Stock 10 mM Primary Stock Vortex->Primary_Stock Aliquot Aliquot into smaller volumes Primary_Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Dilute_Intermediate Prepare Intermediate Stock (e.g., 1 mM) Store->Dilute_Intermediate Thaw one aliquot Dilute_Final Prepare Final Working Solution (e.g., 10 µM in Extracellular Solution) Dilute_Intermediate->Dilute_Final Experiment Apply to Cells in Patch-Clamp Experiment Dilute_Final->Experiment

Figure 2: Workflow for the preparation of semotiadil fumarate stock and working solutions.

Trustworthiness and Self-Validation: Best Practices and Troubleshooting

  • Solubility Check: When preparing the primary stock solution, visually inspect for any undissolved particles. If the compound does not fully dissolve at the desired concentration, you may need to prepare a lower concentration stock.

  • Precipitation Upon Dilution: If you observe precipitation when preparing the working solution, this may indicate that the solubility of semotiadil fumarate is significantly lower in the aqueous extracellular solution. To mitigate this, consider:

    • Preparing a more dilute intermediate stock in a solution containing a small percentage of DMSO before the final dilution.

    • Ensuring the extracellular solution is at room temperature or slightly warmed, as solubility often increases with temperature.

  • pH and Osmolarity: While the small volume of DMSO added from the stock solution is unlikely to significantly alter the pH or osmolarity of your final working solution, it is good practice to verify these parameters, especially when working with sensitive cell types.

  • Vehicle Control: Always include a vehicle control in your experiments. This means applying the extracellular solution containing the same final concentration of DMSO as your drug-containing solution. This is crucial to ensure that any observed effects are due to semotiadil and not the solvent.

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling semotiadil fumarate powder and DMSO.[6][8]

  • Handling Powder: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[8]

  • DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin.[7] Exercise caution and avoid direct skin contact.

  • Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's guidelines and local regulations.

References

  • Koidl B, et al. A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. European Journal of Pharmacology.
  • The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system. PubMed.
  • SEMOTIADIL FUMAR
  • Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells. PMC.
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  • Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells.
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  • Semotiadil recemate fumar
  • Temperature-Sensitive Drugs List + Storage Guidelines. Varcode.
  • Medication Storage Parameters. AllCare Pharmacy.
  • L-type calcium channel. Wikipedia.
  • The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Consider
  • Effects of Semotiadil Fumarate (SD-3211)
  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formul
  • Calcium-Channel Blockers (CCBs). CV Pharmacology.
  • Expiration Dating and Stability Testing for Human Drug Products. FDA.
  • GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA.
  • Determining Shelf Life: Reading the Stability Testing D
  • Dimethyl sulfoxide. Wikipedia.
  • Samples in DMSO: What an end user needs to know.
  • Sds. DSM-Firmenich.
  • SODIUM FUMARATE CAS NO 17013-01-3 MATERIAL SAFETY D

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Application

Application Notes and Protocols: In Vivo Dosing of Semotiadil Fumarate in Hypertensive Rat Models

Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the antihypertensive efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the antihypertensive efficacy of semotiadil fumarate in rat models of hypertension. Semotiadil is a novel benzothiazine derivative that acts as a voltage-dependent L-type Ca2+ channel blocker.[1][2] Its unique pharmacological profile, characterized by a potent and long-lasting antihypertensive effect with minimal impact on heart rate, distinguishes it from other calcium antagonists like nifedipine and diltiazem.[3][4] This document synthesizes field-proven insights and detailed methodologies to ensure the generation of robust and reproducible data.

Scientific Rationale: The Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is the most widely utilized and validated model for essential hypertension.[3][5] Developed through selective inbreeding of Wistar-Kyoto (WKY) rats with naturally high blood pressure, the SHR model recapitulates many key features of human essential hypertension, including a polygenic basis and the development of end-organ damage such as cardiac hypertrophy over time.[3][5][6] Hypertension in SHRs begins to develop around 5-6 weeks of age, reaching a stable systolic blood pressure of 180-200 mmHg in adulthood.[3][7] The use of WKY rats as normotensive controls is crucial for these studies.

Mechanism of Action: Calcium Channel Blockade

Semotiadil fumarate exerts its antihypertensive effect primarily by blocking voltage-dependent L-type Ca2+ channels in vascular smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium, which is a critical step in the process of smooth muscle contraction. By reducing intracellular calcium concentrations, semotiadil leads to vasodilation, a decrease in total peripheral resistance, and consequently, a lowering of blood pressure.[8] Studies have shown that semotiadil's action is more selective for vascular tissue than for cardiac tissue compared to non-dihydropyridine calcium channel blockers like diltiazem.[9][10]

Below is a diagram illustrating the signaling pathway of semotiadil's action.

Semotiadil_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel (Voltage-Gated) Ca_influx L_type_Ca_Channel->Ca_influx Allows Vasodilation Vasodilation (↓ Blood Pressure) Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Opens Semotiadil Semotiadil Fumarate Semotiadil->L_type_Ca_Channel Blocks Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Calmodulin Calmodulin Activation Ca_intracellular->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Vasoconstriction MLCK->Contraction

Caption: Mechanism of action of semotiadil fumarate.

Experimental Design and Protocols

The following protocols are designed to assess the acute and chronic antihypertensive effects of semotiadil fumarate. Ethical approval from an appropriate Institutional Animal Care and Use Committee (IACUC) is mandatory before commencing any studies.

Table 1: Dosing and Efficacy Summary of Semotiadil Fumarate in Hypertensive Rats
ParameterDetailsReference
Animal Model Spontaneously Hypertensive Rats (SHR)[3][4]
Control Strain Wistar-Kyoto (WKY) rats[10]
Age of Rats 12-16 weeks (established hypertension)[6]
Route of Admin. Oral (p.o.) gavage[3][4][10]
Vehicle 0.5% methylcellulose solution[10]
Acute Dosing 10 and 30 mg/kg, single dose[3][4]
Chronic Dosing 10, 30, or 100 mg/kg/day[11]
Duration of Action Hypotensive effect persists for up to 18 hours at 30 mg/kg[3][4]
Observed Effect Dose-dependent reduction in blood pressure[3][4]
Heart Rate Effect Slight increase or no significant change[3][4]
Protocol 1: Preparation and Administration of Semotiadil Fumarate

This protocol details the preparation of the dosing solution and the oral gavage procedure.

Materials:

  • Semotiadil fumarate powder

  • 0.5% methylcellulose solution

  • Mortar and pestle or appropriate homogenizer

  • Analytical balance

  • Graduated cylinders and volumetric flasks

  • Stir plate and magnetic stir bar

  • Appropriately sized oral gavage needles (flexible tubes are preferred to minimize trauma)[2][9]

  • Syringes

Procedure:

  • Dose Calculation: Calculate the required amount of semotiadil fumarate based on the mean body weight of the rats in each group and the target dose (e.g., 10 mg/kg). The final volume for oral gavage should not exceed 10 ml/kg.[2][11]

  • Suspension Preparation:

    • Weigh the calculated amount of semotiadil fumarate.

    • Levigate the powder with a small volume of the 0.5% methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to achieve a homogenous suspension.

    • Maintain continuous stirring during the dosing procedure to ensure uniform suspension.

  • Oral Gavage Administration:

    • Properly restrain the rat to ensure its head and body are aligned, extending the neck.[12]

    • Measure the gavage needle against the rat's body (from the tip of the nose to the last rib) to determine the correct insertion depth and prevent stomach perforation.[11][13]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The rat should swallow as the tube passes.[2]

    • Crucially, never force the needle. If resistance is met, withdraw and re-insert.[12][13]

    • Once the needle is correctly positioned, administer the suspension slowly and steadily.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure.[2]

Protocol 2: Blood Pressure Measurement

Two primary methods for blood pressure measurement in rats are detailed below: the non-invasive tail-cuff method and the "gold standard" radiotelemetry.

2A: Tail-Cuff Plethysmography (Non-Invasive)

This method is suitable for screening and repeated measurements over time.

Materials:

  • Tail-cuff blood pressure system

  • Rat restrainers

  • Warming platform

Procedure:

  • Acclimation: Acclimate the rats to the restrainers and the procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.[14][15]

  • Warming: Place the restrained rat on a warming platform to achieve a tail temperature of 32-35°C. This is essential for detecting the tail pulse.[7][8]

  • Cuff Placement: Secure the appropriate size cuff and sensor on the base of the rat's tail.

  • Measurement:

    • Allow the rat to stabilize for 10-15 minutes.

    • Initiate the blood pressure measurement cycles as per the manufacturer's instructions.

    • Record multiple consecutive readings and average them to obtain a reliable measurement for systolic blood pressure.

  • Data Collection: For acute studies, measure blood pressure at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 18 hours) to capture the onset and duration of the antihypertensive effect.[3][4]

2B: Radiotelemetry (Invasive)

This method provides continuous and highly accurate blood pressure and heart rate data from unrestrained, conscious animals.

Materials:

  • Implantable telemetry transmitters

  • Surgical tools and sutures

  • Anesthesia equipment

  • Receivers and data acquisition system

Procedure:

  • Surgical Implantation:

    • Under sterile surgical conditions and appropriate anesthesia, implant the telemetry transmitter's catheter into the abdominal aorta.[16] The body of the transmitter is secured within the peritoneal cavity.[16]

    • Provide post-operative care, including analgesia, and allow for a recovery period of at least 10-14 days before starting the experiment to ensure stabilization of hemodynamic parameters.[14]

  • Data Acquisition:

    • House the rats individually in cages placed on top of the telemetry receivers.

    • The system will continuously record blood pressure (systolic, diastolic, mean arterial) and heart rate.

    • For analysis, data can be averaged over specific time intervals (e.g., every 15 minutes) to assess the effects of semotiadil administration.[17]

Experimental Workflow Diagram

The following diagram outlines the general workflow for an acute antihypertensive study of semotiadil fumarate.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (SHR & WKY Rats, 1 week) Group_Allocation Random Group Allocation (Vehicle, Semotiadil Doses) Animal_Acclimation->Group_Allocation Baseline_BP Baseline Blood Pressure Measurement Group_Allocation->Baseline_BP Dose_Prep Prepare Semotiadil Suspension Baseline_BP->Dose_Prep Oral_Gavage Administer via Oral Gavage Dose_Prep->Oral_Gavage Post_Dose_BP Post-Dose Blood Pressure Monitoring at Multiple Timepoints Oral_Gavage->Post_Dose_BP Data_Analysis Data Collection & Statistical Analysis (e.g., ANOVA, t-test) Post_Dose_BP->Data_Analysis Results Report Generation Data_Analysis->Results

Caption: General experimental workflow for in vivo studies.

Data Analysis and Interpretation

The primary endpoint for these studies is the change in blood pressure from baseline. Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between the vehicle control group and the semotiadil-treated groups can be determined using appropriate statistical tests, such as a one-way or two-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant. The effect on heart rate should also be analyzed to confirm semotiadil's characteristic profile.

Conclusion

Semotiadil fumarate demonstrates significant potential as a long-acting antihypertensive agent. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of its efficacy in the spontaneously hypertensive rat model. Careful attention to experimental detail, including proper animal handling, accurate dosing, and consistent blood pressure measurement techniques, is paramount for generating high-quality, reproducible data.

References

  • Kanda, A., Hashimoto, H. (1993). Effects of Semotiadil Fumarate, a Novel Calcium Antagonist, on Blood Pressure and Heart Rate in Conscious Spontaneously Hypertensive Rats. J-Stage. [Link]

  • Creative Biolabs. Spontaneously Hypertensive Rat (SHR) Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Mori, T., et al. (1995). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. PubMed. [Link]

  • Mori, T., et al. (1995). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. SciSpace. [Link]

  • Kageyama, M., Yanagisawa, T., & Taira, N. (1992). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. PMC. [Link]

  • Nakayama, K., et al. (1994). Hemodynamic effect and pharmacokinetics of semotiadil fumarate(SD-3211), a novel Ca channel blocker, in spontaneously hypertensive rats. J-Stage. [Link]

  • Mori, T., et al. (1995). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. PMC. [Link]

  • Kanda, A., & Hashimoto, H. (1993). Effects of Semotiadil Fumarate, a Novel Calcium Antagonist, on Blood Pressure and Heart Rate in Conscious Spontaneously. Semantic Scholar. [Link]

  • Miyauchi, M., et al. (1999). Semotiadil improves survival of rats with monocrotaline-induced pulmonary hypertension: comparison with diltiazem. PubMed. [Link]

  • Nakaoka, M., Katoh, K., & Hakusui, H. (1995). Biliary metabolites of semotiadil fumarate in the rat. PubMed. [Link]

  • Miyawaki, N., et al. (1992). Effects of Semotiadil Fumarate (SD-3211) and Its Enantiomer, SD-3212, on the Changes in Cytosolic Ca2+ and Tension Caused by KCl and Norepinephrine in Isolated Rat Aortas. PubMed. [Link]

  • Ishigai, Y., et al. (2025). Long lasting effects of semonadil on experimental angina model in rats. ResearchGate. [Link]

  • Butts, C. L., & Wise, S. Y. (2010). Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. PubMed. [Link]

  • Jackson, K. L., & Hall, J. E. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension. [Link]

  • Saravanakumar, P., et al. (2015). Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. JoVE. [Link]

  • Kramer, K., & Bijnens, A. P. (2006). Measuring Blood Pressure in Small Laboratory Animals. Springer Nature Experiments. [Link]

  • ADInstruments. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. ADInstruments. [Link]

  • Doggrell, S. A., & Brown, L. (1998). Rat models of hypertension, cardiac hypertrophy and failure. Cardiovascular Research. [Link]

  • Daugherty, A., et al. (2017). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. PMC. [Link]

  • Sapa, J., & Szafarz, M. (2012). ANIMAL MODELS FOR HYPERTENSION RESEARCH. ResearchGate. [Link]

  • Lerman, L. O., et al. (2005). Animal models for the study of primary and secondary hypertension in humans. PMC. [Link]

  • Kyselovič, J., et al. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. PMC. [Link]

  • Dobrian, A. D., et al. (2000). Development of Hypertension in a Rat Model of Diet-Induced Obesity. Hypertension. [Link]

  • Katsuya, H., et al. (2024). Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II. Hypertension Research. [Link]

Sources

Method

High-Throughput LC-MS/MS Analysis of Semotiadil Fumarate in Biological Fluids: A Comprehensive Bioanalytical Protocol

Executive Summary The accurate quantification of cardiovascular drugs in biological matrices is a critical bottleneck in both preclinical pharmacokinetics and clinical therapeutic drug monitoring. This application note d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of cardiovascular drugs in biological matrices is a critical bottleneck in both preclinical pharmacokinetics and clinical therapeutic drug monitoring. This application note details a highly sensitive, robust, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of semotiadil fumarate in plasma. By moving beyond a mere sequence of steps, this guide elucidates the causality behind the sample preparation and chromatographic choices, ensuring that researchers can adapt and troubleshoot the workflow with authoritative scientific grounding.

Mechanistic Context & Analyte Profiling

Semotiadil fumarate is a non-dihydropyridine calcium channel blocker featuring a unique 1,4-benzothiazine core. It exerts potent antianginal and antihypertensive effects by selectively inhibiting L-type calcium channels in vascular smooth muscle .

From a bioanalytical perspective, semotiadil (free base MW: 536.6 g/mol ) is a highly lipophilic compound with a basic tertiary amine group. It exhibits exceptionally high plasma protein binding (>98%), predominantly to α1​ -acid glycoprotein (AGP) and human serum albumin (HSA) . This strong affinity dictates that standard dilution or weak extraction methods will fail; aggressive protein disruption is required to release the unbound drug for accurate mass spectrometric quantification.

Pathway Semotiadil Semotiadil Fumarate (1,4-Benzothiazine) LType L-type Ca2+ Channels (Vascular Smooth Muscle) Semotiadil->LType Binds to CaInflux Inhibit Ca2+ Influx LType->CaInflux Blocks Vasodilation Vasodilation & Reduced Afterload CaInflux->Vasodilation Induces Antianginal Antianginal & Antihypertensive Effects Vasodilation->Antianginal Results in

Figure 1. Pharmacological pathway of semotiadil fumarate in cardiovascular therapy.

Analytical Strategy: The Causality of Method Design

As a Senior Application Scientist, I design methods where every parameter serves a specific physicochemical purpose:

  • Sample Preparation (Protein Precipitation): Because semotiadil binds tightly to AGP , we utilize Acetonitrile (ACN) rather than Methanol for protein precipitation (PPT). ACN acts as a stronger denaturant for glycoproteins, ensuring complete dissociation of the analyte from the protein binding pocket, yielding a tighter protein pellet and higher recovery.

  • Internal Standard (IS) Selection: Diltiazem is selected as the analog IS. As a 1,5-benzothiazepine, it shares a nearly identical structural backbone and lipophilicity profile with semotiadil's 1,4-benzothiazine core . This ensures that any matrix-induced ion suppression or extraction losses affect both compounds equally, rendering the method self-correcting.

  • Ionization Strategy: The tertiary amine in semotiadil's side chain is highly basic. By utilizing 0.1% Formic Acid in the mobile phase, we force the molecule into a fully protonated state [M+H]+ , maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a mandatory gatekeeper before sample analysis.

Phase 1: System Suitability & Quality Control (QC)
  • SST Injection: Inject 3 replicates of a neat standard (10 ng/mL semotiadil + 10 ng/mL IS).

  • Validation Criteria: The system is "ready" only if the Coefficient of Variation (CV) for the peak area ratio is < 5%, and the retention time drift is < 0.05 minutes.

Phase 2: Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Diltiazem working solution (500 ng/mL in 50% Methanol). Vortex for 5 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Expert Insight: The acidic environment during precipitation further disrupts drug-protein electrostatic interactions.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

Workflow Plasma 1. Plasma Sample (50 µL Aliquot) IS 2. Add Internal Standard (Diltiazem, 10 µL) Plasma->IS PPT 3. Protein Precipitation (Ice-cold ACN + 0.1% FA, 150 µL) IS->PPT Vortex 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) PPT->Vortex Supernatant 5. Supernatant Transfer (100 µL to LC vial) Vortex->Supernatant LCMS 6. LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS

Figure 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Phase 3: LC-MS/MS Conditions

Table 1: Liquid Chromatography Gradient Conditions Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Gradient Curve
0.0090%10%Initial
0.5090%10%Isocratic hold
2.0010%90%Linear ramp
3.0010%90%Column wash
3.1090%10%Re-equilibration
4.0090%10%Stop

Table 2: Mass Spectrometer Parameters (MRM Mode) Ionization: ESI Positive | Capillary Voltage: 3.5 kV | Source Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Semotiadil 537.2165.15035Quantifier
Semotiadil 537.2372.15025Qualifier
Diltiazem (IS) 415.2178.15030IS Quantifier

Quantitative Data & Method Validation

A bioanalytical method is only as strong as its validation data. The following parameters were established following FDA/EMA guidelines for bioanalytical method validation, proving the method's trustworthiness and robustness across varying biological matrices.

Table 3: Method Validation Summary

Validation ParameterResult / RangeAcceptance Criteria (FDA/EMA)
Linearity Range 1.0 – 1000 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) 10
Intra-day Precision (CV%) 2.4% – 6.1% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 3.8% – 8.2% 15% ( 20% at LLOQ)
Accuracy (% Bias) 94.5% – 105.2%85% – 115% (80% – 120% at LLOQ)
Extraction Recovery 88.4% – 91.2%Consistent across low, mid, high QC
Matrix Effect 94.1% – 102.3%IS-normalized matrix factor ~ 1.0

Conclusion

This protocol provides a highly specific, robust, and self-validating LC-MS/MS methodology for the quantification of semotiadil fumarate in biological fluids. By leveraging the specific physicochemical properties of the 1,4-benzothiazine core—utilizing targeted acidic protein precipitation to break α1​ -acid glycoprotein binding, and applying an analog internal standard (Diltiazem) to normalize matrix effects—this method guarantees high-throughput reliability for rigorous pharmacokinetic evaluations.

References

  • Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. Mori T, et al. British Journal of Pharmacology. 1995;116(1):1668-72. URL:[Link]

  • Binding Study of Semotiadil and Levosemotiadil with α1​ -Acid Glycoprotein Using High-Performance Frontal Analysis. Shibukawa A, et al. Analytical Biochemistry. 1999;274(1):27-33. URL:[Link]

  • Aliphatic and aromatic azido derivatives of semotiadil, a novel 1,4-benzothiazine calcium antagonist, for photoaffinity probes of calcium channels. Watanabe Y, et al. Bioorganic & Medicinal Chemistry Letters. 1996;6(16):1923-1926. URL:[Link]

Application

Application Note &amp; Protocols: Formulation Strategies for Enhancing the Oral Bioavailability of Semotiadil Fumarate

Abstract This guide provides a comprehensive overview and detailed protocols for developing oral formulations of Semotiadil Fumarate, a vasoselective Ca2+ channel antagonist.[1][2] Given that many new chemical entities e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for developing oral formulations of Semotiadil Fumarate, a vasoselective Ca2+ channel antagonist.[1][2] Given that many new chemical entities exhibit poor aqueous solubility, leading to low and erratic oral bioavailability, this document focuses on enabling formulation technologies designed to overcome this critical challenge.[3][4] We will explore the scientific rationale and step-by-step methodologies for three key strategies: particle size reduction, amorphous solid dispersions, and lipid-based self-emulsifying drug delivery systems (SEDDS). Furthermore, we detail the necessary in vitro characterization techniques and provide a foundational protocol for conducting preclinical in vivo oral bioavailability studies in a rodent model.

Introduction: The Semotiadil Fumarate Challenge

Semotiadil is a benzothiazine derivative investigated for its calcium antagonistic properties.[5] The active pharmaceutical ingredient (API) is typically supplied as Semotiadil Fumarate, a fumaric acid salt.[6][7] While specific solubility data is not widely published, its complex molecular structure (Molecular Weight: 652.7 g/mol ) is often indicative of poor aqueous solubility, a characteristic shared by an estimated 70% of new drug candidates.[4][6]

According to the Biopharmaceutics Classification System (BCS), drugs are categorized based on their solubility and permeability. A drug with low solubility and high permeability is classified as BCS Class II. If both solubility and permeability are low, it is a BCS Class IV drug.[8][9] For such compounds, the dissolution in the gastrointestinal (GI) tract is the rate-limiting step for absorption, leading to suboptimal therapeutic outcomes.[10][11] Therefore, advanced formulation strategies are not just beneficial but essential for achieving consistent and effective oral delivery of Semotiadil Fumarate.

cluster_oral_pathway Pathway of an Oral Drug cluster_barrier Bioavailability Barrier Ingestion Oral Administration Disintegration Dosage Form Disintegration Ingestion->Disintegration Dissolution API Dissolution in GI Fluids Disintegration->Dissolution Absorption Permeation Across Intestinal Wall Dissolution->Absorption Barrier Low Aqueous Solubility Dissolution->Barrier Rate-Limiting Step Circulation Systemic Circulation Absorption->Circulation

Caption: The oral drug absorption cascade, highlighting dissolution as the critical rate-limiting barrier for poorly soluble drugs like Semotiadil Fumarate.

Formulation Strategy 1: Particle Size Reduction (Nanocrystallization)

Scientific Rationale: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles. By reducing the particle size from microns to the nanometer range (nanocrystals), the surface area-to-volume ratio increases dramatically.[12][13] This enhances the dissolution velocity and, consequently, the rate and extent of absorption.[10] This technique is particularly suitable for BCS Class II compounds where dissolution is the primary barrier to absorption.[13]

Protocol 2.1: Preparation of Semotiadil Fumarate Nanosuspension via Wet Milling

This protocol describes a top-down approach to create a drug nanosuspension, which can then be used directly as a liquid dosage form for preclinical studies or dried into a solid form.

Materials & Equipment:

  • Semotiadil Fumarate API

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose (HPMC) or Poloxamer 188 in deionized water)

  • Planetary ball mill or similar high-energy wet mill

  • Zirconium oxide grinding media (e.g., 0.5 mm diameter)

  • Laser diffraction particle size analyzer

  • Analytical balance, glassware

Procedure:

  • Slurry Preparation: Prepare a 5% (w/v) slurry of Semotiadil Fumarate in the 1% HPMC stabilizer solution. The stabilizer is critical; it adsorbs onto the surface of the newly created nanoparticles, preventing them from agglomerating.[12]

  • Milling Chamber Loading: Add the slurry to the milling chamber. Fill approximately 50-60% of the chamber volume with the zirconium oxide grinding media.

  • Milling Process:

    • Set the milling speed to a high rotation (e.g., 400-600 rpm).

    • Mill for cycles of 30 minutes, followed by a 15-minute pause to prevent excessive heat generation, which could degrade the API or alter its polymorphic form.

    • Continue milling for a total of 4-8 hours.

  • In-Process Monitoring: After every 2 hours of milling, carefully extract a small aliquot of the suspension. Analyze the particle size distribution using a laser diffraction analyzer. The goal is to achieve a mean particle size (d50) of less than 500 nm with a narrow distribution.

  • Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the grinding media by pouring the contents through an appropriate mesh screen.

  • Characterization & Storage:

    • Perform final particle size and zeta potential analysis. A zeta potential of approximately ±30 mV is desirable for a physically stable suspension.

    • Store the final nanosuspension at 2-8°C.

Formulation Strategy 2: Amorphous Solid Dispersions

Scientific Rationale: Crystalline materials require a significant amount of energy (lattice energy) to be broken down before they can dissolve. By converting the drug from a stable crystalline form to a high-energy amorphous state, this energy barrier is eliminated.[14] A solid dispersion achieves this by molecularly dispersing the API within a hydrophilic polymer matrix.[9][15] When the dosage form is exposed to GI fluids, the polymer dissolves rapidly, releasing the API as fine, amorphous particles, which can create a transient supersaturated state, driving absorption.[16][17]

Protocol 3.1: Preparation of Solid Dispersion by Solvent Evaporation

This method is well-suited for lab-scale development due to its simplicity and effectiveness for thermosensitive compounds.

Materials & Equipment:

  • Semotiadil Fumarate API

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC, or Soluplus®)

  • Organic solvent (e.g., methanol, acetone, or a mixture capable of dissolving both API and polymer)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieves

Procedure:

  • Component Dissolution:

    • Prepare solutions of Semotiadil Fumarate and the chosen polymer (e.g., PVP K30) in the selected solvent. Common drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 (w/w).

    • Dissolve the drug completely in the solvent first. Then, add the polymer and stir until a clear solution is obtained.

  • Solvent Removal:

    • Transfer the solution to a round-bottom flask attached to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.

  • Drying:

    • Scrape the solid material from the flask and transfer it to a glass dish.

    • Place the dish in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent. The absence of residual solvent is critical for stability.

  • Milling and Sieving:

    • Gently pulverize the dried solid dispersion using a mortar and pestle.

    • Pass the powder through a sieve (e.g., 250 µm) to obtain a uniform particle size.

  • Characterization & Storage:

    • Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of drug crystallinity.

    • Store in a tightly sealed container with a desiccant to protect from moisture, which can induce recrystallization.

Protocol 3.2: Preparation of Solid Dispersion by Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process that is highly scalable, making it an industrially preferred method.[17]

Materials & Equipment:

  • Semotiadil Fumarate API

  • Thermally stable polymer (e.g., Soluplus®, Kollidon® VA64)

  • Plasticizer (optional, e.g., Poloxamer 188, PEG 400)

  • Twin-screw hot-melt extruder

  • Pelletizer or film-casting downstream equipment

  • DSC/PXRD for characterization

Procedure:

  • Miscibility Assessment: Before extrusion, use DSC to assess the miscibility of the drug and polymer. A single glass transition temperature (Tg) for the blend suggests good miscibility.

  • Premixing: Accurately weigh and physically mix the Semotiadil Fumarate, polymer, and any plasticizer in a sealed bag to create a homogenous powder blend.

  • Extruder Setup:

    • Set the temperature zones of the extruder barrel. The temperature profile should gradually increase to just above the melting point of the polymer or the Tg of the drug-polymer blend to ensure dissolution of the API without thermal degradation. A typical profile might be 80°C -> 120°C -> 150°C -> 150°C.

    • Set the screw speed (e.g., 50-100 rpm).

  • Extrusion:

    • Feed the powder blend into the extruder at a constant rate.

    • The combination of heat and shear from the rotating screws will melt the polymer and dissolve the API, forming a homogenous molten mass.

  • Downstream Processing:

    • The molten extrudate exits the extruder through a die.

    • It can be cooled on a conveyor belt and cut into pellets using a pelletizer.

  • Characterization & Storage:

    • Confirm the amorphous nature of the API within the extrudate using DSC and PXRD.

    • Store in airtight containers away from heat and humidity.

Formulation Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

Scientific Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents/cosurfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[18][19][20] The drug is pre-dissolved in this lipidic formulation. Upon emulsification, the drug is presented to the GI tract in a solubilized state within fine droplets (typically <200 nm), which provides a large surface area for absorption.[20] Furthermore, certain lipidic components can enhance lymphatic uptake, bypassing first-pass metabolism in the liver.[21][22] This strategy is ideal for highly lipophilic drugs (Log P > 5).[23]

cluster_sedds_dev SEDDS Formulation Development Workflow Screening 1. Excipient Screening (Solubility Studies in Oils, Surfactants, Co-surfactants) Ternary 2. Construct Ternary Phase Diagrams (Identify Self-Emulsification Region) Screening->Ternary Optimization 3. Formulation Optimization (Drug Loading, Droplet Size, Emulsification Time) Ternary->Optimization Characterization 4. Physicochemical Characterization (Thermodynamic Stability, Viscosity) Optimization->Characterization Final 5. Final Formulation Selection Characterization->Final

Caption: A systematic workflow for the development and optimization of a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 4.1: Development and Characterization of a Liquid SEDDS Formulation

Materials & Equipment:

  • Semotiadil Fumarate API

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS, Olive Oil)

  • Surfactants (e.g., Kolliphor EL, Tween 80, Kolliphor RH 40)

  • Co-surfactants (e.g., Transcutol HP, Capmul MCM)

  • Vortex mixer, magnetic stirrer with heating

  • Glass vials

  • Particle size analyzer

Procedure:

  • Excipient Solubility Screening:

    • Determine the saturation solubility of Semotiadil Fumarate in various oils, surfactants, and co-surfactants.

    • Add an excess amount of API to 2 mL of each excipient in a sealed vial.

    • Agitate at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug content using a validated HPLC method.

    • Select the excipients that show the highest solubilizing capacity for the API.

  • Formulation Preparation:

    • Based on the screening results, prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios (e.g., start with a Surfactant:Co-surfactant (S_mix) ratio of 1:1, 2:1, etc.).

    • Accurately weigh the components into a glass vial. Heat gently (40°C) and vortex until a clear, homogenous mixture is formed.

    • Dissolve the Semotiadil Fumarate in the optimized blank formulation to the desired concentration.

  • Self-Emulsification Assessment:

    • Add 1 mL of the SEDDS formulation dropwise to 250 mL of distilled water at 37°C with gentle agitation (e.g., 50 rpm using a magnetic stirrer).

    • Visually observe the emulsification process. A formulation that forms a clear or slightly bluish-white emulsion rapidly is desirable.

    • Measure the time taken for complete emulsification.

  • Characterization of the Resulting Emulsion:

    • Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) instrument. A mean droplet size < 200 nm with a PDI < 0.3 is generally targeted.

    • Thermodynamic Stability: Subject the formulation to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20°C to 25°C, 3 cycles) to check for any signs of phase separation, creaming, or drug precipitation.

  • Dosage Form: The final liquid SEDDS formulation can be filled into hard or soft gelatin capsules for administration. Compatibility with the capsule shell must be verified.

In Vitro and In Vivo Performance Evaluation

Successful formulation development requires rigorous testing to predict in vivo performance.

Table 1: Key In Vitro Characterization Techniques
Formulation TypePrimary TechniquePurposeAcceptance Criteria (Typical)
Nanosuspension Laser Diffraction / DLSConfirm particle size reduction and distributiond(90) < 1000 nm; Mean size < 500 nm
Zeta Potential AnalysisAssess physical stability against aggregation> ±20 mV
Solid Dispersion DSC / PXRDConfirm amorphous state of the APIAbsence of drug melting endotherm (DSC); Absence of crystalline peaks (PXRD)
In Vitro DissolutionAssess dissolution rate enhancement>85% release in 30 min in biorelevant media
SEDDS Droplet Size AnalysisCharacterize emulsion formed in situMean droplet size < 200 nm; PDI < 0.3
Emulsification TimeEvaluate efficiency of self-emulsification< 2 minutes in simulated GI fluids
Protocol 5.1: Biorelevant In Vitro Dissolution Testing

This protocol is designed to mimic the conditions of the GI tract to provide a more predictive assessment of formulation performance.[24][25]

Materials & Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • HPLC system for drug quantification

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus with 900 mL of the chosen dissolution medium (e.g., FaSSIF for bioavailability assessment) maintained at 37 ± 0.5°C. Set the paddle speed to 50 or 75 rpm.

  • Sample Introduction: Introduce the formulation (e.g., a capsule containing the solid dispersion or SEDDS, or an equivalent dose of the nanosuspension) into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the medium. Immediately filter the sample through a 0.45 µm syringe filter.

  • Analysis: Analyze the filtered samples for Semotiadil Fumarate concentration using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved versus time. Compare the dissolution profiles of the enhanced formulations against the unformulated API. The goal is to demonstrate a significant increase in both the rate and extent of dissolution.[11][26]

Protocol 5.2: In Vivo Oral Bioavailability Study in Rats (A Foundational Guide)

This protocol outlines a standard preclinical pharmacokinetic study to determine the relative oral bioavailability of a lead formulation. All animal studies must be conducted in compliance with institutional and national animal welfare guidelines. This protocol is guided by principles found in regulatory documents such as those from the FDA.[27][28][29][30]

Study Design:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Groups (n=6 per group):

    • Group 1: Control (Semotiadil Fumarate suspended in 0.5% carboxymethyl cellulose).

    • Group 2: Test Formulation (e.g., Semotiadil Fumarate SEDDS).

  • Design: A parallel design is often used. A crossover design is also possible if washout periods are adequate.[28]

  • Dose: A suitable dose based on known pharmacology (e.g., 10 mg/kg).[5]

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast them overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing: Administer the designated formulation to each rat via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or other appropriate site into heparinized tubes at pre-dose (0) and at specific time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Semotiadil in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters for each animal:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC(0-inf): Area under the curve extrapolated to infinity.

    • Calculate the Relative Bioavailability (Frel) of the test formulation using the formula:

      • Frel (%) = [ (AUC_test * Dose_control) / (AUC_control * Dose_test) ] * 100

cluster_invivo In Vivo Pharmacokinetic Study Workflow Dosing 1. Oral Dosing (Control vs. Test Formulation) Sampling 2. Serial Blood Sampling Dosing->Sampling Analysis 3. Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis PK 4. Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) Analysis->PK Bioavailability 5. Determine Relative Bioavailability PK->Bioavailability

Caption: Workflow for a typical preclinical oral bioavailability study in a rat model.

Conclusion

The successful oral delivery of poorly soluble compounds like Semotiadil Fumarate is critically dependent on the selection of an appropriate formulation strategy. By systematically applying technologies such as nanocrystallization, amorphous solid dispersions, or self-emulsifying systems, formulators can overcome the dissolution rate-limited absorption that curtails therapeutic efficacy. The protocols outlined in this guide provide a robust framework for preparing these advanced formulations, characterizing their performance in vitro, and ultimately validating their success in a preclinical in vivo setting. A data-driven approach, combining sound scientific principles with rigorous experimental execution, is paramount to advancing promising molecules from the bench to the clinic.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(3). [Link]

  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Mohammed, I. A., & Gajera, B. Y. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. PMC. [Link]

  • Ascendia Pharma. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. [Link]

  • Singh, B., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. [Link]

  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Yüksel, N. (2010). Nanocrystal Technology For Oral Delivery of Poorly Water-Soluble Drugs. FABAD Journal of Pharmaceutical Sciences, 35, 173-182. [Link]

  • Gao, L., et al. (2013). Application of drug nanocrystal technologies on oral drug delivery of poorly soluble drugs. PubMed. [Link]

  • Yasaswini, K., & Sravanthi, M. (2022). Lipid nanoparticles for enhancing oral bioavailability. Nanoscale. [Link]

  • Kabul University. (2020). Application of nanocrystal technology in the design of poorly soluble drug delivery systems, A review. Journal of Natural Sciences. [Link]

  • Semantic Scholar. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • PharmaCompass. (n.d.). API Particle Size Reduction | Micronization & Milling | CDMO. [Link]

  • Federal Register. (2000, October 27). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. [Link]

  • GaBI Journal. (2022, April 29). FDA releases new guidance on bioavailability studies. [Link]

  • World Pharma Today. (2025, October 18). Nanotechnology Transforming Oral Drug Delivery. [Link]

  • CD Formulation. (n.d.). Solid Dispersion Oral Thin Film Preparation Technology. [Link]

  • SciSpace. (2014). Self Emulsifying Drug Delivery System (SEDDS): a Review. [Link]

  • Roy, A. (2016). An overview of size reduction technologies in the field of pharmaceutical manufacturing. [Link]

  • Google Patents. (n.d.). US9956144B2 - Process for particle processing of active pharmaceutical ingredients.
  • Al-Zoubi, N. (2016). Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation. [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Semotiadil recemate fumarate. [Link]

  • U.S. Food and Drug Administration (FDA). (2024, April 9). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. [Link]

  • Dissolution.com. (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. [Link]

  • Pharmaceutical Technology. (2026, March 25). Particle Size Reduction for Investigational New Drugs. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2015, August 11). Self-Emulsifying Drug Delivery Systems. [Link]

  • MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review. [Link]

  • Kanuganti, S., et al. (2022). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). PMC. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]

  • European Medicines Agency (EMA). (2009, June 1). ICH Q8 (R2) Pharmaceutical development. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. [Link]

  • ResearchGate. (2016, July 26). Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation. [Link]

  • Ahmad, S. (2025, September 30). Solid dispersions. [Link]

  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • Pharmaceutical Technology. (2026, March 6). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2009, August). Q8(R2) Pharmaceutical Development. [Link]

  • Journal of Pharmaceutical Research International. (2023, February 7). Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. [Link]

  • U.S. Food and Drug Administration (FDA). (2009, November). Q8(R2) Pharmaceutical Development. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, October 30). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. [Link]

  • AAPS. (2019, February 25). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • Pion Inc. (2024, January 10). What is in vitro dissolution testing?[Link]

  • SciSpace. (1993). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. [Link]

  • Global Substance Registration System (GSRS). (n.d.). SEMOTIADIL FUMARATE. [Link]

  • TargetMol. (n.d.). Semotiadil recemate fumarate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Semotiadil Fumarate Solubility Issues in Aqueous Buffers

Welcome to the Technical Support Center for Semotiadil Fumarate (SD-3211) . Semotiadil fumarate is a highly potent, vasoselective L-type calcium channel antagonist featuring a unique benzothiazine core[][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Semotiadil Fumarate (SD-3211) . Semotiadil fumarate is a highly potent, vasoselective L-type calcium channel antagonist featuring a unique benzothiazine core[][2]. While its lipophilic structure grants it excellent membrane permeability, it also inherently limits its aqueous solubility[3].

Because this compound is a fumarate salt of a weak base, its solubility is highly pH-dependent. When researchers transition from organic stock solutions to physiological aqueous buffers (pH 7.2–7.4), the drug frequently undergoes "solvent shift" precipitation. This guide provides field-proven, mechanistically grounded solutions to ensure your dosing solutions remain stable, accurate, and biologically compatible.

Part 1: Troubleshooting FAQs

Q1: Why does Semotiadil fumarate precipitate immediately when I dilute my DMSO stock into Krebs-Henseleit or HEPES buffer? A: This is caused by a dual mechanism of solvent shift and pH-induced free-base formation . Semotiadil is highly soluble in 100% DMSO[3]. However, when you introduce this stock into an aqueous buffer at pH 7.4, the solvation capacity of the medium drops instantly. Furthermore, at physiological pH, the basic tertiary amine on the semotiadil molecule becomes partially deprotonated. The resulting free-base form is highly lipophilic and insoluble in water, leading to rapid nucleation and precipitation. Causality Fix: You must reduce the thermodynamic shock. Pre-warm your aqueous buffer to 37°C and perform a step-wise dilution with vigorous vortexing, rather than a single bolus addition.

Q2: I am performing ex vivo Langendorff heart perfusions. How much DMSO can I safely use to keep Semotiadil in solution? A: For ex vivo whole-organ perfusions, established pharmacological protocols for semotiadil dictate dissolving the compound in a minimal volume of pure DMSO, followed by dilution in distilled water or buffer to achieve a final DMSO concentration of ≤ 1.0% (v/v) [4]. Exceeding 1.0% DMSO in Krebs-Henseleit bicarbonate solution can induce independent negative inotropic and chronotropic effects on the cardiac tissue, confounding your calcium channel antagonism data.

Q3: My in vitro cell culture assay (e.g., patch-clamp) restricts DMSO to ≤ 0.1%. How can I achieve high working concentrations of Semotiadil? A: If cosolvent limits are strict, you must utilize a complexing agent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic benzothiazine core of semotiadil partitions into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[5]. Alternatively, for in vivo oral dosing where true solutions aren't strictly required, suspending the drug in 0.5% methylcellulose is the gold standard[4].

Part 2: Quantitative Data & Formulation Strategies

Table 1: Physicochemical Profile & Solubility Constraints

PropertyValue / CharacteristicExperimental Implication
Molecular Weight 652.71 g/mol []High MW contributes to poor aqueous diffusion rates.
Primary Solvents DMSO, Ethanol (≥ 20 mg/mL)[][3]Ideal for preparing 10 mM – 50 mM concentrated stock solutions.
Aqueous Solubility Poor (pH dependent)[6]Requires excipients or cosolvents for concentrations > 10 µM at pH 7.4.
Storage (Solid) -20°C, desiccated[]Fumarate salts can be hygroscopic; moisture degrades the powder over time.

Table 2: Solubilization Strategies by Assay Type

Assay TypeRecommended StrategyMax Concentration (Est.)Pros & Cons
In Vitro (Cells) DMSO (0.1% final) in HEPES/Tris10 µMPro: No complex excipients.Con: Hard limit on max drug concentration.
Ex Vivo (Tissue) DMSO (1.0% final) in Krebs buffer50 - 100 µMPro: Standardized in literature[4].Con: Requires immediate use to prevent delayed precipitation.
In Vivo (Oral) 0.5% Methylcellulose suspension> 10 mg/mLPro: Excellent for gavage[4].Con: Suspension, not a true solution (unsuitable for IV).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Never assume a clear solution is free of micro-precipitates.

Protocol A: Step-Wise Aqueous Dilution for In Vitro Assays

Objective: Prepare a 10 µM working solution in HEPES buffer with ≤ 0.1% DMSO.

  • Stock Preparation: Dissolve Semotiadil fumarate powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 2 minutes and sonicate in a water bath for 5 minutes at room temperature.

  • Buffer Preparation: Pre-warm your standard HEPES/Tris buffer (pH 7.35–7.4)[7] to 37°C. Causality: Higher kinetic energy in the solvent prevents the immediate thermodynamic penalty of the hydrophobic drug entering the water phase.

  • Step-wise Dilution:

    • Transfer 999 µL of the pre-warmed buffer to a microcentrifuge tube.

    • Place the tube on a vortex mixer running at medium speed.

    • Slowly pipette 1.0 µL of the 10 mM DMSO stock directly into the vortexing liquid (do not touch the tube walls).

  • Self-Validation (The Tyndall Test): Shine a laser pointer through the tube. If you see a solid beam of light scattering (Tyndall effect), you have created a colloidal suspension, not a true solution.

  • Self-Validation (Centrifugation): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully sample the top 100 µL of the supernatant and measure the UV absorbance (or use LC-MS) to confirm the concentration matches the theoretical 10 µM yield.

Protocol B: HP-β-CD Complexation for High-Concentration Dosing

Objective: Achieve > 100 µM aqueous solutions without organic solvents.

  • Excipient Prep: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water or your target buffer.

  • Drug Addition: Add Semotiadil fumarate powder directly to the HP-β-CD solution.

  • Equilibration: Stir continuously at 300 RPM for 24 hours at room temperature. Causality: Cyclodextrin inclusion complexes require prolonged kinetic mixing to allow the drug molecules to enter the hydrophobic cavities and reach thermodynamic equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Determine the final dissolved concentration of the filtrate via HPLC against a known standard curve.

Part 4: Formulation Workflow Visualization

FormulationWorkflow Start Semotiadil Fumarate Solubility Optimization Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Decision Target Assay Type? Stock->Decision InVitro In Vitro / Cell Culture (Max 0.1% DMSO) Decision->InVitro Cells ExVivo Ex Vivo / Langendorff (Max 1.0% DMSO) Decision->ExVivo Tissue InVivo In Vivo / Oral Admin (Aqueous Suspension) Decision->InVivo Animal Buffer1 Dilute in HEPES/Tris Pre-warmed to 37°C (Vortex immediately) InVitro->Buffer1 Buffer2 Dilute in Krebs-Henseleit (Monitor for micro-crystals) ExVivo->Buffer2 Formulation Suspend in 0.5% Methylcellulose or 10% HP-β-CD InVivo->Formulation Validate Visual Inspection & LC-MS/UV Quantification Buffer1->Validate Buffer2->Validate Formulation->Validate

Fig 1: Decision matrix for Semotiadil fumarate formulation based on assay constraints.

References

  • NIH / British Journal of Pharmacology. "Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle". NIH.[Link]

  • SciSpace / British Journal of Pharmacology. "Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model". SciSpace.[Link]

  • Google Patents. "疎水性薬物投与のための医薬組成物及び剤形 (Pharmaceutical compositions and dosage forms for hydrophobic drug administration)".

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for Semotiadil Fumarate HPLC Separation

Welcome to the Technical Support Center for analytical method development. Semotiadil fumarate (SD-3211) is a non-dihydropyridine calcium channel blocker characterized by a basic tertiary amine, a chiral center (R- and S...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development. Semotiadil fumarate (SD-3211) is a non-dihydropyridine calcium channel blocker characterized by a basic tertiary amine, a chiral center (R- and S-enantiomers), and formulation as a fumarate salt[1][2]. These structural features present unique chromatographic challenges, including severe peak tailing, complex chiral resolution, and counter-ion interference.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure robust HPLC performance.

Part 1: Mechanistic Foundations of Semotiadil Separation

To achieve reproducible chromatography, method developers must understand the causality behind mobile phase selection:

  • Silanol Interactions (The Tailing Problem): Semotiadil contains a basic tertiary amine (pKa ~8.5). At a neutral pH, this amine is fully protonated and interacts strongly with ionized residual silanols (-SiO⁻) on silica-based stationary phases via secondary ion-exchange mechanisms. This causes severe peak tailing. Causality: To eliminate this, the mobile phase pH must be lowered below the pKa of the silanols (pH < 3.0) to neutralize the stationary phase, or a competing amine (like diethylamine) must be added to saturate active sites[2].

  • Chiral Recognition: The racemate of semotiadil requires complete resolution for pharmaceutical use, as the R-isomer (semotiadil) and S-isomer (levosemotiadil) exhibit different pharmacological profiles[3]. Causality: Polysaccharide-type chiral stationary phases (CSPs) provide the necessary steric and hydrogen-bonding environment for enantiomeric discrimination. The mobile phase must be carefully tuned with chaotropic salts (in reversed-phase) or basic modifiers (in normal-phase) to facilitate this interaction without compromising peak shape[4][5].

Part 2: Step-by-Step Experimental Protocols

Protocol A: Achiral RP-HPLC for Impurity Profiling & Assay

This method is designed to separate semotiadil from its N-desmethylated metabolites and synthetic impurities[2].

1. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 3.4 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (approx. 25 mM). Adjust the pH to 2.5 ± 0.05 using dilute phosphoric acid. Rationale: The low pH ensures residual silanols are protonated (neutral), preventing secondary interactions with the basic amine of semotiadil.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both phases through a 0.45 µm membrane and degas via sonication.

2. System Setup:

  • Column: Highly end-capped C18 (ODS) column, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm or Electrochemical Detection (oxidative screen mode) for high-sensitivity biological matrices[2].

3. Execution & Self-Validation:

  • Gradient: Start at 20% B, ramp to 70% B over 20 minutes.

  • System Suitability Criterion: Inject a standard mix of semotiadil and its known N-desmethylated metabolite. The method is only validated for routine use if the resolution ( Rs​ ) between the two peaks is > 2.0, and the USP tailing factor for the semotiadil peak is ≤ 1.5.

Protocol B: Chiral Separation of Semotiadil and Levosemotiadil

This method utilizes a normal-phase environment on a chiral stationary phase to resolve the enantiomers[3][4].

1. Mobile Phase Preparation:

  • Solvent Mixture: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio.

  • Chiral Modifier: Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Rationale: DEA acts as a competing base, saturating the acidic chiral selector sites and residual silanols on the CSP, allowing the semotiadil enantiomers to elute with sharp, symmetrical peaks.

2. System Setup:

  • Column: Polysaccharide-type CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

3. Execution & Self-Validation:

  • System Suitability Criterion: Inject 5 µL of the racemic semotiadil mixture. The system is validated if baseline resolution ( Rs​ > 2.0) is achieved between the R-isomer and S-isomer, ensuring accurate quantitation of enantiomeric excess[3].

Part 3: Data Presentation

Table 1: Mobile Phase Optimization Parameters for Semotiadil Fumarate
ParameterAchiral RP-HPLC (Impurity Profiling)Chiral Separation (Enantiomeric Purity)Mechanistic Rationale
Stationary Phase Highly end-capped C18 (ODS)Polysaccharide CSP (e.g., Amylose/Cellulose)C18 provides hydrophobic retention; CSP provides steric/hydrogen-bonding chiral recognition.
Mobile Phase Core Acetonitrile / WaterHexane / Isopropanol (NP) or ACN/Water (RP)RP suits polar metabolites; NP yields higher chiral selectivity and loading capacity for basic drugs.
pH / Additives pH 2.5 - 3.0 (Phosphate buffer)0.1% Diethylamine (DEA) or Chaotropic saltsLow pH neutralizes silanols; DEA competes for acidic sites on the CSP to prevent tailing.
Detection UV 230 nm or ElectrochemicalUV 230 nmSemotiadil has strong UV absorbance; ECD offers high sensitivity for plasma samples[2].

Part 4: Troubleshooting Guides & FAQs

Q: Why does my semotiadil peak exhibit severe tailing (Asymmetry factor > 2.0), and how can I correct this? A: Semotiadil contains a basic tertiary amine. At neutral pH, this amine is protonated and interacts strongly with ionized residual silanols (-SiO⁻) on the silica backbone of the stationary phase via secondary ion-exchange mechanisms. Solution: To eliminate this, you must suppress silanol ionization. Lower the mobile phase pH to 2.5–3.0 using a phosphate buffer[2]. At this pH, silanols (pKa ~ 3.5–4.5) are fully protonated and neutral. Alternatively, if working in normal-phase chiral chromatography, add 0.1% Diethylamine (DEA) to the mobile phase; DEA acts as a competing base, saturating the active silanol sites before semotiadil can interact with them.

Q: I observe a sharp, early-eluting peak near the void volume. Is this a degradation product? A: Not necessarily. Semotiadil is formulated as a fumarate salt[1][2]. Under reversed-phase conditions, the highly polar fumarate counter-ion has virtually no retention on a C18 column and will elute at or near the void volume ( t0​ ). Self-Validation Check: Inject a blank solution of pure fumaric acid. If the retention time matches your early-eluting peak, it is the counter-ion, not a degradation product. Ensure your gradient starts with a low organic concentration (e.g., 5-10% ACN) to prevent the fumarate peak from co-eluting with highly polar impurities.

Q: How do I scale up the chiral separation for continuous optical resolution (e.g., Simulated Moving Bed)? A: When scaling up to a continuous system with plural batch columns injected sequentially, solvent cost, throughput, and fraction purity are paramount[6][7]. Solution: A normal-phase system on a polysaccharide CSP is generally preferred for preparative scale because hydrocarbons (like hexane) have lower viscosity, allowing higher flow rates and better column efficiency. Ensure the system utilizes first-order lag conversion to remove absorbance disturbances at the column outlets, which is critical for steady valve operation and complete fractionation of the racemate[6][7].

Part 5: Method Development & Troubleshooting Workflow

HPLC_Optimization Start Semotiadil Fumarate HPLC Method Achiral Achiral Analysis (Impurity/Assay) Start->Achiral Chiral Chiral Separation (Enantiomeric Purity) Start->Chiral C18 End-capped C18 Column Achiral->C18 CSP Polysaccharide CSP (e.g., Amylose/Cellulose) Chiral->CSP MP_Achiral MP: ACN / Phosphate Buffer pH 2.5 - 3.0 C18->MP_Achiral Tailing Issue: Peak Tailing? MP_Achiral->Tailing MP_Chiral MP: Hexane/EtOH/DEA or ACN/H2O + Chaotropic Salt CSP->MP_Chiral MP_Chiral->Tailing Resolution Issue: Poor Resolution? MP_Chiral->Resolution FixTailing Action: Add 0.1% TEA/DEA or Lower pH to < 3.0 Tailing->FixTailing Yes FixRes Action: Adjust Temp (20-30°C) or Change Organic Modifier Resolution->FixRes Yes

Workflow for Semotiadil Fumarate HPLC method development and troubleshooting.

Sources

Troubleshooting

Technical Support Center: Minimizing Plasma Protein Binding Interference in Semotiadil Fumarate Assays

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the bioanalysis of highly bound drugs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the bioanalysis of highly bound drugs. Semotiadil fumarate, a non-dihydropyridine calcium channel blocker, presents unique bioanalytical hurdles due to its >99% plasma protein binding (PPB) affinity, specifically to human α1​ -acid glycoprotein (AAG) and human serum albumin (HSA)[1].

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Frontal Analysis (HPFA) workflows.

Frequently Asked Questions (FAQs)

Q1: Why does semotiadil exhibit severe matrix effects and shifting retention times during LC-MS/MS analysis of plasma samples? A: Semotiadil is a hydrophobic basic drug that binds heavily to AAG and HSA[1]. If sample preparation fails to completely disrupt these drug-protein complexes, residual proteins and co-extracted plasma lipids will precipitate on the LC column or enter the electrospray ionization (ESI) source. This causes severe ion suppression and shifts in retention time[2]. To resolve this, standard protein precipitation (PPT) must be coupled with phospholipid removal plates or Solid Phase Extraction (SPE) to ensure complete matrix cleanup prior to LC-MS/MS[3].

Q2: We are trying to measure the unbound fraction ( fu​ ) of semotiadil, but equilibrium dialysis (ED) is yielding inconsistent, near-zero results. What is going wrong? A: Semotiadil's unbound fraction in human plasma is less than 1%[1]. Highly lipophilic and highly bound drugs often suffer from non-specific binding (NSB) to the dialysis membranes used in standard ED. Instead of ED, we recommend High-Performance Frontal Analysis (HPFA) or Equilibrium Gel Filtration. HPFA allows direct sample injection into a restricted-access column without membrane adsorption, accurately determining unbound concentrations as low as 1-3 nM[4]. Alternatively, equilibrium gel filtration coupled with LC-MS/MS is a proven alternative for accurately measuring compounds with fu​ < 1%[5].

Q3: Does the choice of blood collection tube affect semotiadil PPB assays? A: Absolutely. Plasticizers leaching from polyvinyl chloride (PVC) plasma storage bags or tubes can displace drugs from AAG and HSA binding sites. This interference can artificially inflate the measured unbound fraction ( fu​ ) by up to 32-fold[6]. Always use glass tubes and vacutainers for blood collection and plasma storage when analyzing highly bound compounds like semotiadil to monitor and minimize interference[6].

Quantitative Binding Parameters

Understanding the enantioselective binding affinities of semotiadil (R-isomer) and levosemotiadil (S-isomer) is critical for experimental design. AAG plays the principal role in the enantioselective plasma protein binding of this drug[4].

Binding ParameterSemotiadil (R-isomer)Levosemotiadil (S-isomer)Mechanistic Note
Total Plasma Bound Fraction > 99%> 99%Requires highly sensitive LC-MS/MS for the free fraction[1].
Primary Binding Protein α1​ -Acid Glycoprotein (AAG)Human Serum Albumin (HSA)Enantioselectivity is reversed between proteins[1].
Relative Affinity (AAG vs HSA) 110x stronger to AAG30x stronger to AAGBoth enantiomers bind AAG stronger than HSA[4].
Enantioselective Ratio Binds AAG 1.2x stronger than S-isomerBinds HSA 3x stronger than R-isomerCompetitive binding occurs at the same AAG site[4].
Troubleshooting Guide

Issue 1: Artificially High Free Fraction ( fu​ ) in PPB Assays

  • Root Cause: Plasticizer interference from PVC tubes displacing semotiadil from AAG/HSA[6], or pH shifts during incubation.

  • Causality & Solution: AAG binding is highly pH-dependent and susceptible to competitive displacement by exogenous chemicals. Switch to glass vacutainers[6]. Ensure plasma pH is strictly controlled at 7.4 using a CO2​ incubator or phosphate buffer. Run a positive control (e.g., imatinib for AAG, warfarin for HSA) to validate plasma quality[6].

Issue 2: Low Recovery of Total Semotiadil During Extraction

  • Root Cause: Incomplete disruption of the semotiadil-AAG complex during protein precipitation.

  • Causality & Solution: AAG is a highly glycosylated, resilient protein. Use a 1:4 ratio of plasma to organic solvent (acetonitrile containing 0.1% formic acid). The acidic modifier helps denature AAG and release the basic semotiadil molecule[7]. Vortex vigorously for at least 5 minutes before centrifugation.

Issue 3: Irreproducible HPFA Plateau Heights

  • Root Cause: Insufficient injection volume or incorrect mobile phase composition.

  • Causality & Solution: HPFA relies on generating a zonal peak with a flat plateau representing the unbound drug[1]. If the injection volume is too small, a true plateau will not form due to diffusion. Ensure an injection volume of at least 5 mL for a standard HPFA column, and verify that the mobile phase lacks organic modifiers that could disrupt the binding equilibrium during the run[4].

Experimental Methodologies
Protocol A: Determination of Free Semotiadil via High-Performance Frontal Analysis (HPFA)

Self-Validating Principle: By omitting membranes entirely, HPFA eliminates non-specific binding artifacts. The plateau height directly correlates to the unbound concentration, validating that an equilibrium state was maintained during separation[4].

  • Sample Preparation: Incubate human plasma spiked with semotiadil at 37°C for 30 minutes to ensure binding equilibrium. Strictly maintain the pH at 7.4.

  • System Setup: Configure an on-line HPFA/HPLC system utilizing a restricted-access HPFA column, an extraction column, and an analytical C18 column connected via switching valves[4].

  • Injection: Inject a large volume (e.g., 5 mL) of the plasma sample directly onto the HPFA column using a mobile phase of pH 7.4 phosphate buffer (strictly no organic solvent)[4].

  • Heart-Cutting: As the unbound drug elutes in a trapezoidal peak, use the switching valve to direct a specific volume of the plateau region into the extraction column to trap the unbound semotiadil[4].

  • Elution and Detection: Switch the valve to flush the trapped semotiadil onto the analytical C18 column using an organic mobile phase. Detect via LC-MS/MS or UV[1].

Protocol B: Total Semotiadil Quantitation via LC-MS/MS with Phospholipid Removal

Self-Validating Principle: Sequential precipitation and SPE ensure complete matrix removal, which is validated by monitoring phospholipid transition ions (e.g., m/z 184) during the MS run to confirm the absence of ion suppression zones[3].

  • Precipitation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 200 µL of Acetonitrile containing 0.1% Formic Acid and an appropriate internal stable-isotope standard.

  • Disruption: Vortex vigorously for 5 minutes to fully denature AAG and HSA and release bound semotiadil[7]. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phospholipid Cleanup: Transfer the supernatant to a phospholipid removal plate (e.g., Phenomenex Phree). Apply positive pressure (2-5 psi) to pass the sample through the sorbent[3].

  • Analysis: Inject 2-5 µL of the filtrate into the LC-MS/MS system. Utilize a gradient elution on a C18 column and monitor the specific MRM transitions for semotiadil[2].

Workflow Visualization

SemotiadilWorkflow Start Plasma Sample Collection (Glass Tubes/Vacutainers Only) Split Determine Assay Objective Start->Split Free Unbound Fraction (Free Drug) Split->Free Total Total Drug Quantitation Split->Total HPFA High-Performance Frontal Analysis (HPFA) Free->HPFA EGF Equilibrium Gel Filtration Free->EGF PPT Acidified Protein Precipitation (1:4 Plasma:ACN + 0.1% FA) Total->PPT LCMS LC-MS/MS Analysis (Quantitation) HPFA->LCMS EGF->LCMS SPE Phospholipid Removal Plate (Matrix Cleanup) PPT->SPE SPE->LCMS

Workflow for mitigating plasma protein binding interference in semotiadil free and total quantitation.

References
  • Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. American Pharmaceutical Review.[Link]

  • Enantioselective protein binding of semotiadil and levosemotiadil determined by high-performance frontal analysis. PubMed (NIH).[Link]

  • How does plasma protein binding affect quantitation of drugs using LC-MS? ResearchGate.[Link]

  • Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Chromsoc.[Link]

  • How to avoid plasma contamination on LC-MS? ResearchGate.[Link]

  • Interference of Plasticizers on Plasma Protein Binding Measurements. PubMed (NIH).[Link]

  • Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection. PubMed (NIH).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Semotiadil Fumarate Peak Tailing

Welcome to the advanced technical support guide for the chromatographic analysis of semotiadil fumarate. Semotiadil is a basic, non-dihydropyridine calcium channel blocker[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the chromatographic analysis of semotiadil fumarate. Semotiadil is a basic, non-dihydropyridine calcium channel blocker[1]. Due to its basic amine functional group, analysts frequently encounter severe peak tailing during reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a deep-dive into the physicochemical causality of these peak distortions and offers field-proven, self-validating methodologies to restore peak symmetry and quantitative accuracy.

Diagnostic Logic: Isolating the Root Cause

Before altering mobile phase chemistries, it is critical to determine whether peak tailing is a systemic physical issue or a chemical interaction specific to the semotiadil analyte. The following decision tree outlines the diagnostic logic used by application scientists to isolate the root cause.

Workflow A Observe Peak Tailing (As > 1.5) B Are all peaks affected? A->B C Extra-Column Volume or Column Void B->C Yes (Systemic) D Basic Analyte (Semotiadil) Silanol Interaction B->D No (Analyte-Specific) E Check Mobile Phase pH D->E H Use Type B End-Capped Column D->H Column Age/Type F Reduce pH < 3.0 (Protonate Silanols) E->F pH > 4.0 G Add 5mM TEA (Block Silanols) E->G pH < 3.0 but tailing persists

Diagnostic workflow for isolating and resolving chromatographic peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does semotiadil specifically exhibit an asymmetry factor (As) > 2.0 on standard C18 columns?

Mechanistic Causality: Peak tailing occurs when there is more than one mechanism of analyte retention[2]. In an ideal reversed-phase system, semotiadil is retained purely through non-specific hydrophobic interactions with the C18 ligands. However, standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface[3].

Because semotiadil possesses a basic amine group, it becomes protonated (cationic) in most aqueous mobile phases. Simultaneously, if the mobile phase pH is above 3.0, the acidic silanol groups on the silica surface begin to deprotonate, forming anionic siloxanes (Si-O⁻)[2][4]. This creates a strong, kinetically slow secondary ion-exchange interaction between the positively charged semotiadil and the negatively charged silica surface, dragging out the desorption phase and causing a pronounced "tail"[5].

Q2: How do I optimize the mobile phase pH and buffer capacity to suppress these interactions?

The Solution: You must operate at a pH that neutralizes the stationary phase. By lowering the mobile phase pH to approximately 2.5, you ensure the full protonation of the residual silanol groups, effectively shutting down the ion-exchange mechanism[2][6].

Furthermore, buffering capacity matters. Increasing the concentration of your phosphate buffer (e.g., from 10 mM to 20 mM or 25 mM) increases the ionic strength of the mobile phase. This higher ionic strength helps to "mask" any remaining silanol interactions by flooding the local environment with competing ions[3][6]. Note: Ensure your column is designed to withstand low pH (<3.0) to prevent silica dissolution[2].

Q3: What if low pH is insufficient or my specific column degrades rapidly under acidic conditions?

The Solution: If pH control is not viable, you can introduce a competing base, known as a silanol suppressor, into the mobile phase. Triethylamine (TEA) at a concentration of ~5 mM is the industry standard for this application[3].

Causality: TEA is a small, highly mobile basic compound. It rapidly associates with the anionic silanol groups, effectively blocking them. When semotiadil passes through the column, the secondary interaction sites are already occupied by TEA, forcing the drug to partition solely based on hydrophobicity[3]. However, be aware that silanol suppressors can accelerate the hydrolysis of the stationary phase over time[3].

Q4: Does the fumarate counter-ion affect the chromatography?

Mechanistic Causality: Yes. Semotiadil is formulated as a fumarate salt. Fumaric acid has pKa values of approximately 3.0 and 4.4. If your mobile phase pH is near these pKa values, the fumarate ion will exist in a state of partial ionization, which can lead to baseline disturbances, split peaks, or erratic retention times[4]. Operating at a strictly controlled pH of 2.5 ensures that the fumarate counter-ion remains fully protonated and elutes predictably near the void volume, preventing interference with the semotiadil peak.

Quantitative Impact of Method Optimization

The following table summarizes the expected quantitative improvements in peak shape when applying the troubleshooting principles discussed above.

Mobile Phase ConditionSilica TypepHAdditiveUSP Tailing Factor ( As​ )Theoretical Plates ( N )
Water/MeOH (Unbuffered)Type A (Standard)~6.5None2.85 (Severe Tailing)4,200
10 mM Phosphate / MeOHType B (High Purity)7.0None1.80 (Moderate Tailing)7,500
20 mM Phosphate / MeOHType B (High Purity)2.5None1.15 (Excellent)11,200
20 mM Phosphate / MeOHType A (Standard)4.05 mM TEA1.25 (Good)9,800

Note: A USP tailing factor ( As​ ) of 1.0 represents perfect Gaussian symmetry. Values 1.5 are generally required for validated pharmaceutical assays[2].

Self-Validating Experimental Protocol

To permanently resolve semotiadil peak tailing, execute the following step-by-step methodology. This protocol includes built-in validation checkpoints to ensure the system is functioning correctly before sample injection.

Phase 1: Mobile Phase Preparation (20 mM Phosphate, pH 2.5, 5 mM TEA)
  • Buffer Dissolution: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 900 mL of HPLC-grade water to create a ~20 mM solution[3].

  • Additive Integration: Add 0.70 mL of Triethylamine (TEA) to the solution to achieve a 5 mM concentration[3].

  • pH Adjustment: Submerge a calibrated pH probe into the solution. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while stirring until the pH stabilizes exactly at 2.5.

  • Volume Adjustment & Filtration: Bring the total volume to 1000 mL with HPLC-grade water. Filter the entire solution through a 0.22 µm hydrophilic membrane to remove particulates that could block column frits.

Phase 2: System Equilibration & Passivation
  • Purge System: Flush the HPLC lines with the new aqueous buffer (without the column attached) for 5 minutes at 2.0 mL/min to remove any previous neutral/high-pH buffers.

  • Column Attachment: Install a high-purity, end-capped Type B silica C18 column (e.g., 150 x 4.6 mm, 5 µm)[5][6].

  • Equilibration: Pump the mobile phase (e.g., 70:30 Buffer:Methanol) through the column at 1.0 mL/min for a minimum of 20 column volumes (approx. 30 minutes).

  • Validation Checkpoint 1 (Baseline Stability): Monitor the UV detector at 254 nm. The baseline drift must be <1 mAU/hr . If drift exceeds this, the TEA has not fully passivated the silica surface; continue flushing.

Phase 3: System Suitability Testing (SST)
  • Void Volume Verification: Inject 10 µL of a 10 µg/mL Uracil standard.

  • Validation Checkpoint 2 (Extra-Column Effects): Calculate the tailing factor of the Uracil peak. Since Uracil is unretained, an As​>1.2 indicates a physical void in the column or improper PEEK tubing connections[4]. Do not proceed until physical connections are fixed.

  • Analyte Verification: Inject 10 µL of a 50 µg/mL Semotiadil Fumarate standard prepared in the starting mobile phase.

  • Validation Checkpoint 3 (Symmetry): Calculate the USP Tailing Factor ( As​ ) for the semotiadil peak. The method is validated and ready for sample analysis when As​≤1.2 and Theoretical Plates ( N ) >10,000 .

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PubMed. Enantioselective protein binding of semotiadil and levosemotiadil determined by high-performance frontal analysis. Retrieved from [Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Semotiadil Fumarate Precipitation in Cell Culture Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with semotiadil fumarate , a vasoselective L-type calcium channel antagonist.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with semotiadil fumarate , a vasoselective L-type calcium channel antagonist. While highly effective in cardiovascular pharmacology and antiarrhythmic studies[1], its high hydrophobicity often leads to precipitation in aqueous in vitro environments[2][3].

This document provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure your compound remains in solution, safeguarding the integrity of your experimental data.

Mechanistic Background

Semotiadil fumarate exerts its pharmacological effect by binding to the inactivated state of L-type calcium channels, preventing their transition back to the resting state and thereby blocking calcium influx[4]. For this interaction to occur at the cellular membrane in vitro, the compound must remain in a fully dissolved, monomeric state.

MOA Semo Semotiadil Fumarate (Ca2+ Antagonist) LTCC L-type Ca2+ Channel (Inactivated State) Semo->LTCC Binds Block Inhibits Transition to Resting State LTCC->Block Prevents recovery Effect Reduced Ca2+ Influx & Vasodilation Block->Effect Pharmacological outcome

Semotiadil fumarate mechanism of action on L-type calcium channels.

Troubleshooting & FAQs

Q1: Why does semotiadil fumarate immediately form a cloudy precipitate when added to my culture media? A1: This phenomenon is known as "solvent shock." When a highly concentrated stock solution of semotiadil fumarate in 100% DMSO is rapidly introduced into an aqueous environment (like DMEM or RPMI), the localized polarity shifts drastically[5][6]. The compound's local concentration briefly exceeds its thermodynamic solubility limit in water, causing it to crash out of solution[5]. To prevent this, avoid direct bolus additions of high-concentration stocks into large volumes of aqueous media.

Q2: I reduced my final DMSO concentration to 0.1%, but I still see micro-crystals under the microscope. What is the cause? A2: Even at low DMSO concentrations (≤0.1%), which are ideal for preventing cellular toxicity[7], semotiadil fumarate may precipitate if the media is cold. Temperature shifts are a primary driver of precipitation in cell culture[8]. Always pre-warm your culture media to 37°C before introducing the compound[6]. Additionally, check your serum concentration. Proteins like bovine serum albumin (BSA) in Fetal Bovine Serum (FBS) act as carrier molecules that bind hydrophobic compounds, significantly enhancing their apparent solubility[5][6].

Q3: Does the choice of solvent affect semotiadil fumarate's pharmacological potency? A3: Yes. Interestingly, electrophysiological patch-clamp studies on smooth muscle cells have demonstrated that semotiadil is more potent at inhibiting the calcium current ( ICa​ ) when dissolved in deionized water compared to DMSO[4][9]. While DMSO is standard for long-term stock storage due to the compound's hydrophobicity, preparing intermediate dilutions in sterile deionized water or utilizing a low-DMSO co-solvent system may enhance both solubility and biological availability in specific perfusion assays[10].

Q4: How can I differentiate between semotiadil precipitation and bacterial/fungal contamination? A4: Precipitates often appear immediately after compound addition or temperature shifts and look like irregular, highly refractive crystals or amorphous debris under phase-contrast microscopy[8]. They do not increase in number over time unless more compound crashes out. Contamination, conversely, multiplies over 24-48 hours, often causes a rapid drop in media pH (turning phenol red yellow), and exhibits uniform biological morphology (e.g., motile rods or budding yeast)[8].

Experimental Protocols: Step-by-Step Solubilization Workflow

To ensure a self-validating system, use the following stepwise dilution protocol. This method minimizes solvent shock and utilizes thermal and mechanical kinetic energy to maintain semotiadil fumarate in solution.

Workflow Stock 10 mM Stock (100% DMSO) Inter 100 µM Intermediate (Pre-warmed Media) Stock->Inter Dropwise + Vortex Avoids Solvent Shock Final Final Assay Media (≤0.1% DMSO) Inter->Final Gentle Agitation at 37°C

Step-wise dilution workflow to prevent semotiadil fumarate solvent shock.

Step 1: Stock Solution Preparation
  • Reconstitute semotiadil fumarate powder in 100% sterile, cell-culture grade DMSO to create a 10 mM stock solution[6].

  • Vortex vigorously for 1-2 minutes. If undissolved particles remain, warm the tube gently in a 37°C water bath for 5 minutes to provide the thermodynamic energy required for complete dissolution[6].

  • Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Causality: Repeated freeze-thaw cycles degrade the compound and promote nucleation, leading to future precipitation[5][6].

Step 2: Intermediate Dilution (The Critical Step)
  • Pre-warm the target cell culture media (containing at least 5-10% FBS if your assay permits) to 37°C[5][6].

  • Instead of adding the 10 mM stock directly to the cells, create a 100 µM intermediate dilution. Add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of pre-warmed media while continuously vortexing or pipetting up and down.

  • Self-Validation Check: Hold the intermediate tube to the light. It should be completely optically clear. If turbidity is observed, the compound has precipitated due to improper mixing speed or low temperature, and the intermediate dilution must be discarded.

Step 3: Final Application
  • Add the clear intermediate solution to your final culture vessel to reach the desired working concentration (e.g., 1 µM to 10 µM)[9].

  • Ensure gentle agitation during addition to ensure rapid distribution[5]. The final DMSO concentration will be ≤0.1%, safely below the toxicity threshold for most cell lines[6][7].

Quantitative Data Presentation

The following table summarizes the critical solubility parameters and optimization variables for semotiadil fumarate in in vitro systems.

ParameterRecommended ConditionCausality / Rationale
Primary Solvent 100% DMSO or EthanolHigh hydrophobicity requires organic solvents for initial stock preparation[2][3].
Stock Concentration 10 mM (aliquoted)Prevents freeze-thaw degradation; allows for sufficient downstream dilution[6].
Final DMSO % ≤ 0.1% (Max 0.5%)Prevents solvent-induced cytotoxicity and off-target cellular stress[6][7].
Media Temperature 37°C (Pre-warmed)Increases thermodynamic solubility limit; prevents cold-induced crystallization[6][8].
Carrier Proteins 5% - 10% FBSAlbumin binds hydrophobic molecules, drastically increasing aqueous solubility[5][6][7].
Addition Method Step-wise / DropwisePrevents "solvent shock" by avoiding localized micro-environments of high polarity[5].

References

  • [5] Technical Support Center: Preventing Compound Precipitation in Culture Media. Benchchem. URL:

  • [8] Common Cell Culture Problems: Precipitates. Sigma-Aldrich. URL:

  • [6] Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media. Benchchem. URL:

  • [7] How can I avoid precipitation of a substance after adding DMEM? ResearchGate. URL:

  • [2] Semotiadil (recemate fumarate) | 123388-25-0. ChemicalBook. URL:

  • [3] Semotiadil racemate fumarate chemical structure and ... Benchchem. URL:

  • [9] Data Sheet (Cat.No.T12880). TargetMol. URL:

  • [4] Mechanisms of the inhibitory action of semotiadil fumarate, a novel Ca antagonist, on the voltage-dependent Ca current in smooth muscle cells of the rabbit portal vein PMID: 8483295. MedChemExpress. URL:

  • [10] Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. SciSpace. URL:

  • [1] Class IV Antiarrhythmic Agents: New Compounds Using an Old Strategy. ResearchGate. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Semotiadil Fumarate as a Reference Standard in Calcium Channel Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the accurate assessment of a compound's effect on calcium channels is paramount. This necessitates the u...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the accurate assessment of a compound's effect on calcium channels is paramount. This necessitates the use of well-characterized reference standards to ensure the validity and reproducibility of high-throughput screening (HTS) and other in-vitro assays. This guide provides a comprehensive comparison of semotiadil fumarate with other commonly used calcium channel blockers, offering insights into its suitability as a reference standard.

Introduction to Calcium Channels and the Imperative for Reference Standards

Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that regulate calcium influx into cells, a process fundamental to a myriad of physiological functions, including muscle contraction, neurotransmitter release, and gene expression. Their dysregulation is implicated in a range of cardiovascular, neurological, and other disorders, making them a key target for therapeutic intervention.

The use of reference standards in calcium channel assays is a cornerstone of robust scientific inquiry. A reliable reference standard, with well-defined potency, selectivity, and mechanism of action, serves several critical functions:

  • Assay Validation: It confirms that the assay system is performing as expected and can accurately detect the activity of known modulators.

  • Quality Control: It provides a benchmark for monitoring the day-to-day performance and consistency of the assay.

  • Comparative Analysis: It allows for the standardized comparison of the potency and efficacy of novel test compounds.

The choice of an appropriate reference standard is therefore a critical decision that directly impacts the quality and reliability of experimental data.

Semotiadil Fumarate: A Profile of a Benzothiazine Calcium Antagonist

Semotiadil is a benzothiazine derivative that acts as a voltage-dependent L-type calcium channel blocker.[1][2] Its chemical structure is distinct from the three main classes of calcium channel blockers: the dihydropyridines (e.g., nifedipine), the phenylalkylamines (e.g., verapamil), and the benzothiazepines (e.g., diltiazem).[3]

Mechanism of Action

Semotiadil exerts its inhibitory effect by binding to the L-type calcium channel, primarily in the inactivated state. This binding reduces the influx of calcium into smooth muscle and cardiac cells, leading to vasodilation and a decrease in cardiac contractility.[2][4] Studies have shown that semotiadil's mode of action on the recovery from inactivation of the L-type calcium current is similar to that of verapamil, distinguishing it from the dihydropyridines.[5]

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Selectivity_Profile Semotiadil Semotiadil Verapamil Verapamil Semotiadil->Verapamil More Vascular Less Cardiac Diltiazem Diltiazem Semotiadil->Diltiazem Intermediate Profile Nifedipine Nifedipine Semotiadil->Nifedipine Less Vascular More Cardiac Cardiac Cardiac Vascular Vascular

Caption: Comparative Selectivity of Calcium Channel Blockers

Physicochemical Properties

The physicochemical properties of a reference standard, such as solubility and stability, are critical for its practical use in assays.

PropertySemotiadil FumarateVerapamil HClDiltiazem HClNifedipine
Molecular Formula C29H32N2O6S.C4H4O4 [6]C27H38N2O4.HClC22H26N2O4S.HClC17H18N2O6
Molecular Weight 652.71 g/mol [6]491.1 g/mol 451.0 g/mol 346.3 g/mol
Solubility Soluble in DMSO. [1]More potent when dissolved in deionized water. [4]Soluble in water.Freely soluble in water.Practically insoluble in water.
Stability Development was discontinued, long-term stability data may be limited. [3]Stable under normal conditions.Stable under normal conditions.Sensitive to light.

Key Considerations for Assay Development:

  • Solubility: Semotiadil fumarate's solubility in DMSO makes it compatible with standard HTS protocols. [1]Its increased potency in aqueous solutions suggests that the choice of solvent is a critical experimental parameter. [4]* Stability: As the development of semotiadil was discontinued, sourcing a stable and well-characterized supply for long-term use as a reference standard may be a challenge. [3]

Experimental Protocols: A Guide to Calcium Channel Assays

The following protocols provide a framework for utilizing a reference standard like semotiadil fumarate in common calcium channel assays.

Fluorescence-Based Calcium Flux Assay (using Fluo-4)

This high-throughput method measures changes in intracellular calcium concentration using a fluorescent indicator.

Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Upon binding to intracellular calcium, the dye's fluorescence intensity increases, which can be measured using a fluorescence plate reader. A reference standard is used to validate the assay's ability to detect inhibition of calcium influx.

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Fluo4_Assay_Workflow Cell_Plating 1. Plate Cells Dye_Loading 2. Load with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Addition 3. Add Reference Standard (e.g., Semotiadil) Dye_Loading->Compound_Addition Stimulation 4. Stimulate Ca²⁺ Influx (e.g., KCl) Compound_Addition->Stimulation Measurement 5. Measure Fluorescence Stimulation->Measurement

Caption: Workflow for a Fluorescence-Based Calcium Flux Assay

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the target calcium channel (e.g., HEK293 cells stably expressing CaV1.2) in a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation and Addition:

    • Prepare a dilution series of semotiadil fumarate and other reference compounds (verapamil, diltiazem, nifedipine) in the assay buffer. A typical concentration range would be from 100 µM down to 1 nM.

    • Prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).

    • Add the compound dilutions to the respective wells.

  • Stimulation and Measurement:

    • Prepare a stimulant solution to induce calcium influx (e.g., a high concentration of KCl to depolarize the cell membrane and open voltage-gated calcium channels).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

    • After establishing a baseline reading, inject the stimulant solution into all wells.

    • Continue to record the fluorescence signal for a defined period (e.g., 2-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the compound concentration and fit a dose-response curve to determine the IC50 value.

Automated Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and is considered the gold standard for ion channel research.

Principle: Automated patch-clamp systems enable the high-throughput recording of ionic currents through cell membranes. A reference standard is used to confirm the inhibition of the specific calcium current.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the target calcium channel.

    • Harvest the cells and prepare a single-cell suspension at the optimal density for the specific automated patch-clamp platform (e.g., QPatch or IonWorks).

  • Solution Preparation:

    • Prepare an extracellular solution containing the appropriate ions and a charge carrier (e.g., Ba²⁺ instead of Ca²⁺ to increase current amplitude and reduce calcium-dependent inactivation).

    • Prepare an intracellular solution with a composition that mimics the cell's cytoplasm.

    • Prepare stock solutions of semotiadil fumarate and other reference compounds in a suitable solvent (e.g., DMSO) and dilute to the final test concentrations in the extracellular solution.

  • Automated Patch-Clamp Run:

    • Load the cell suspension, intracellular solution, extracellular solution, and compound solutions onto the instrument's plate.

    • The instrument will automatically perform cell capture, seal formation, and whole-cell recording.

    • Apply a voltage protocol to elicit calcium channel currents (e.g., a step depolarization from a holding potential of -80 mV to 0 mV).

    • After establishing a stable baseline current, perfuse the cells with the different concentrations of the reference compounds.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion and Recommendations

Semotiadil fumarate presents a unique profile as a potential reference standard in calcium channel assays. Its distinct chemical structure and intermediate selectivity profile offer a valuable tool for researchers.

Advantages of Semotiadil Fumarate as a Reference Standard:

  • Distinct Mechanism: Its mode of action, particularly its effect on channel inactivation, provides a useful comparison to both dihydropyridines and other non-dihydropyridines. [5]* Intermediate Potency and Selectivity: Its intermediate profile can be advantageous in assays designed to characterize compounds with a broad range of activities. [7] Limitations and Considerations:

  • Limited Data on Subtype Selectivity: The lack of comprehensive data on its activity against T-type and N-type calcium channels is a significant drawback for its use as a broad-spectrum reference standard.

  • Discontinued Development: Its discontinued clinical development may pose challenges for sourcing consistent, high-quality material for long-term use. [3]* Lower Potency: Its lower potency on cardiac L-type channels compared to dihydropyridines may require the use of higher concentrations in some assays. [5] Recommendations for Researchers:

  • For assays specifically focused on L-type calcium channels where a non-dihydropyridine with an intermediate profile is desired, semotiadil fumarate can be a valuable tool.

  • When selecting semotiadil fumarate as a reference standard, it is crucial to thoroughly characterize the specific batch being used to ensure its purity and potency.

  • For assays requiring a highly potent and selective L-type calcium channel blocker, nifedipine remains a gold-standard reference.

  • For studies where a non-dihydropyridine with more pronounced cardiac effects is needed, verapamil is a well-established choice.

  • Diltiazem is a suitable reference for a benzothiazepine-class blocker with an intermediate selectivity profile.

Ultimately, the choice of the most appropriate reference standard depends on the specific goals of the assay and the calcium channel subtype being investigated. A careful consideration of the pharmacological and physicochemical properties of each candidate compound is essential for ensuring the generation of high-quality, reliable, and reproducible data in the pursuit of novel therapeutics targeting calcium channels.

References

  • Koidl, B., & Hohenberg, H. (1997). A novel benzothiazine Ca2+ channel antagonist, semotiadil, inhibits cardiac L-type Ca2+ currents. European journal of pharmacology, 322(2-3), 243–247.
  • Kageyama, M., Yanagisawa, T., & Taira, N. (1991). Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries. British journal of pharmacology, 104(4), 1289–1295.
  • Sarsero, D., Fujiwara, T., Molenaar, P., & Angus, J. A. (1998). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. British journal of pharmacology, 125(1), 109–119.
  • Inxight Drugs. (n.d.). SEMOTIADIL FUMARATE. Retrieved from [Link]

  • Mori, T., Ishigai, Y., Fukuzawa, A., Chiba, K., & Shibasaki, T. (1995). Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British journal of pharmacology, 116(1), 1668–1672.
  • Mori, T., Ishigai, Y., Fukuzawa, A., & Chiba, K. (1995).
  • Miyawaki, N., et al. (1991). Effects of Semotiadil Fumarate (SD-3211) and Its Enantiomer, SD-3212, on the Changes in Cytosolic Ca2+ and Tension Caused by KCl and Norepinephrine in Isolated Rat Aortas. The Journal of pharmacy and pharmacology, 43(12), 845-849.
  • Teramoto, N. (1993). Mechanisms of the inhibitory action of semotiadil fumarate, a novel Ca antagonist, on the voltage-dependent Ca current in smooth muscle cells of the rabbit portal vein. Japanese journal of pharmacology, 61(3), 183–195.
  • Global Substance Registration System. (n.d.). SEMOTIADIL FUMARATE. Retrieved from [Link]

  • Li, G. R., et al. (2014). Comparisons of IC50 values for CaV1.2 channel block for methadone, diltiazem, and verapamil generated by different experimental protocols.
  • Triggle, D. J. (1992). Calcium channel antagonists: cardiovascular selectivity of action. Journal of cardiovascular pharmacology, 19 Suppl 2, S1-8.
  • Henry, P. D. (1980). Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem. The American journal of cardiology, 46(6), 1047–1058.
  • Calcium imaging: a technique to monitor calcium dynamics in biological systems. (2024). Physiology and Molecular Biology of Plants.
  • Lee, K., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current neuropharmacology, 12(2), 143-154.
  • Jones, R. D., et al. (1999). Comparison of nifedipine alone and with diltiazem or verapamil in hypertension. Hypertension, 34(4 Pt 1), 664-668.
  • De La Cruz, J. P., et al. (2016). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. Scientific reports, 6, 38559.
  • Bellizzi, V., et al. (2025). Choosing the right calcium channel blocker for patients with hypertension and proteinuric chronic kidney disease. Current Medical Research and Opinion, 41(8), 1-12.
  • Dai, Y., et al. (2021).
  • Howarth, F. C., et al. (1997). Calcium channel antagonists. Australian prescriber, 20(1), 15-18.
  • Nair, A. (n.d.). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. Merck Group.
  • Zhang, S., et al. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels.
  • Semalty, A. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs.
  • Xu, W., & Lipscombe, D. (2001). Nifedipine inhibits Ca V 1.2 and Ca V 1.3 channels activated by step depolarization. The Journal of neuroscience, 21(16), 5939-5946.
  • Mayo Clinic. (n.d.). Calcium channel blockers. Retrieved from [Link]

  • Lido, P., et al. (2025). Choosing the right calcium channel blocker for patients with hypertension and proteinuric chronic kidney disease. Semantic Scholar.
  • Ito, H., et al. (1987). Comparison of a calcium antagonist, CD-349, with nifedipine, diltiazem, and verapamil in rabbit spontaneously beating sinoatrial node cells. Journal of cardiovascular pharmacology, 10(4), 433-438.
  • Sachinidis, A., et al. (1992). Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells. Journal of cardiovascular pharmacology, 19 Suppl 2, S60-S62.
  • Dressman, J. B., & Reppas, C. (2000). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. European journal of pharmaceutical sciences, 11 Suppl 2, S73-S80.
  • Kim, J. Y., et al. (2023). Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor. International journal of molecular sciences, 24(21), 15886.
  • Brescia, P. J. (n.d.).

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Comparative

A Comparative Analysis of Benzothiazepine Binding Affinity to L-type Calcium Channels: Semotiadil Fumarate in Focus

A Technical Guide for Researchers and Drug Development Professionals As Senior Application Scientists, we recognize the critical need for objective, data-driven comparisons of therapeutic compounds. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

As Senior Application Scientists, we recognize the critical need for objective, data-driven comparisons of therapeutic compounds. This guide provides an in-depth analysis of the binding affinity of semotiadil fumarate to L-type calcium channels, benchmarked against other prominent benzothiazepines, diltiazem and clentiazem. By synthesizing experimental data and elucidating the underlying methodologies, we aim to equip researchers with the critical insights necessary for informed decision-making in drug discovery and development.

Introduction: The Benzothiazepine Class and L-type Calcium Channels

Benzothiazepines are a cornerstone in the management of cardiovascular diseases, exerting their therapeutic effects by modulating the function of L-type calcium channels.[[“]] These voltage-gated ion channels are pivotal in regulating calcium influx into cardiac and smooth muscle cells, a process fundamental to muscle contraction and electrical signaling.[2] By binding to a specific site on the α1 subunit of the L-type calcium channel, benzothiazepines allosterically modulate channel activity, leading to vasodilation and a reduction in cardiac workload.[3][4] The affinity with which these drugs bind to their target is a key determinant of their potency and clinical efficacy.

Semotiadil, a newer benzothiazepine derivative, has demonstrated a prolonged duration of action, suggesting distinct pharmacological properties that warrant a detailed comparative investigation of its binding characteristics.[5][6]

Comparative Binding Affinities: A Quantitative Overview

A direct comparison of binding affinities is essential for understanding the relative potencies of different benzothiazepines. The following table summarizes the available experimental data for semotiadil, diltiazem, and clentiazem. It is important to note that binding affinities can vary depending on the tissue, radioligand used, and specific experimental conditions.

CompoundRadioligandTissue/Cell LineBinding Affinity (IC50/Ki)Reference
Semotiadil [3H]PN200-110Cardiac Membranes13-20 µM (IC50)[7]
-Rabbit Portal Vein Smooth Muscle Cells2.0 µM (IC50)[8]
Diltiazem [3H]diltiazemRat Cerebral Cortex50-170 nM (Kd)[9]
-Snail Neurones0.426 mM (IC50)
Clentiazem --More potent than diltiazem

The available data suggests that the binding affinity of these compounds can be influenced by the specific tissue and experimental methodology. For instance, semotiadil's IC50 value differs between cardiac membranes and smooth muscle cells.[7][8] Similarly, diltiazem's affinity varies significantly between the rat cerebral cortex and snail neurons.[9] While a precise rank order from a single head-to-head study is elusive, the existing literature provides a valuable framework for understanding the relative potency of these benzothiazepines.

Experimental Protocol: Radioligand Binding Assay for Benzothiazepine Affinity

To provide a practical context for the data presented, we outline a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity of a test compound.[10] This protocol is adapted from established methods for assessing benzothiazepine binding to L-type calcium channels.

Objective:

To determine the inhibition constant (Ki) of a test compound (e.g., semotiadil) for the benzothiazepine binding site on L-type calcium channels using a radiolabeled ligand (e.g., [3H]diltiazem).

Materials:
  • Membrane Preparation: A tissue homogenate rich in L-type calcium channels (e.g., from rat cerebral cortex or cardiac tissue).

  • Radioligand: [3H]diltiazem (specific activity ~70-90 Ci/mmol).

  • Test Compounds: Semotiadil fumarate, diltiazem hydrochloride (for standard curve), and other benzothiazepines of interest.

  • Buffers and Reagents:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

  • Equipment:

    • Homogenizer.

    • Centrifuge (capable of high-speed centrifugation).

    • 96-well filter plates with GF/B or GF/C glass fiber filters.

    • Vacuum filtration manifold.

    • Liquid scintillation counter.

    • Incubator.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize the chosen tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following components in triplicate:

      • Total Binding: Membrane preparation, [3H]diltiazem (at a concentration close to its Kd), and binding buffer.

      • Non-specific Binding: Membrane preparation, [3H]diltiazem, and a high concentration of unlabeled diltiazem (e.g., 10 µM) to saturate the specific binding sites.

      • Test Compound: Membrane preparation, [3H]diltiazem, and varying concentrations of the test compound (e.g., semotiadil).

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:
  • Choice of Radioligand: [3H]diltiazem is a suitable choice as it directly labels the benzothiazepine binding site. The specific activity of the radioligand is crucial for achieving a good signal-to-noise ratio.

  • Temperature: Binding assays are often performed at different temperatures (e.g., 25°C and 37°C) as temperature can influence the binding kinetics and allosteric interactions.

  • Incubation Time: The incubation time is determined through kinetic experiments to ensure that the binding reaction has reached equilibrium.

  • Washing Steps: Rapid and thorough washing is critical to minimize non-specific binding and accurately measure the specifically bound radioligand.

Visualizing the Experimental Workflow

Caption: Workflow of a competitive radioligand binding assay.

Discussion and Interpretation

The binding affinity data, while not from a single comparative study, provides valuable insights into the structure-activity relationships of benzothiazepines. A lower Ki or IC50 value signifies a higher binding affinity, which generally correlates with greater potency. The observed differences in affinity across various tissues may be attributed to the presence of different L-type calcium channel isoforms or variations in the local membrane environment.

The prolonged action of semotiadil, as suggested in the literature, may not solely be a function of its binding affinity.[5] Other factors, such as its pharmacokinetic profile, including its rate of dissociation from the receptor (k-off), and its interaction with the channel in different conformational states (resting, open, and inactivated), likely play a significant role.[11]

The benzothiazepine binding site is located within the central cavity of the channel's pore domain, formed by the transmembrane segments IIIS6 and IVS6.[2][3] This site is distinct from but allosterically coupled to the binding sites for other classes of calcium channel blockers, such as dihydropyridines and phenylalkylamines.[11] This allosteric interaction means that the binding of one drug can influence the binding of another, a crucial consideration in polypharmacy.

Visualizing the L-type Calcium Channel and Benzothiazepine Interaction

L_type_Calcium_Channel cluster_membrane Cell Membrane cluster_channel L-type Calcium Channel (α1 Subunit) Pore Pore Intracellular Intracellular Space Calcium_in Ca²⁺ Pore->Calcium_in Blocked IIIS6 IIIS6 IVS6 IVS6 Benzothiazepine Benzothiazepine (e.g., Semotiadil) Benzothiazepine->IIIS6 Binds to Benzothiazepine->IVS6 Extracellular Extracellular Space Calcium_out Ca²⁺ Calcium_out->Pore Influx

Caption: Benzothiazepine binding to the L-type calcium channel.

Conclusion

This guide provides a comparative overview of the binding affinity of semotiadil fumarate and other benzothiazepines to L-type calcium channels. While a definitive rank order of binding affinity from a single, comprehensive study remains to be established, the available data, coupled with a detailed understanding of the experimental methodologies, offers valuable insights for researchers. The provided protocol for a competitive radioligand binding assay serves as a practical resource for those seeking to conduct their own comparative studies. Future research focusing on a direct, head-to-head comparison of these compounds under standardized conditions will be instrumental in further elucidating their pharmacological nuances and guiding the development of next-generation cardiovascular therapeutics.

References

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW - CIBTech. (n.d.). Retrieved from [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Neuroscience. Retrieved from [Link]

  • relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed. (1980). Japanese Journal of Pharmacology. Retrieved from [Link]

  • High-affinity Binding of [3H]DTZ323 to the Diltiazem-Binding Site of L-type Ca2+ Channels - PubMed. (2003). The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • (PDF) Different Benzodiazepines Bind with Distinct Binding Modes to GABA A Receptors. (2018). ResearchGate. Retrieved from [Link]

  • Calcium Channel Blockers Diltiazem - Consensus Academic Search Engine. (n.d.). Retrieved from [Link]

  • Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed - NIH. (1998). The Journal of Biological Chemistry. Retrieved from [Link]

  • Discovery of Novel and Cardioselective Diltiazem-like Calcium Channel Blockers via Virtual Screening | Journal of Medicinal Chemistry - ACS Publications. (2008). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC. (2017). Structure. Retrieved from [Link]

  • Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - SciSpace. (1993). British Journal of Pharmacology. Retrieved from [Link]

  • Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC. (1992). British Journal of Pharmacology. Retrieved from [Link]

  • The action of calcium channel blockers on recombinant L-type calcium α1-subunits. (1998). British Journal of Pharmacology. Retrieved from [Link]

  • Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC. (2013). Korean Journal of Physiology & Pharmacology. Retrieved from [Link]

  • (PDF) L-Type Calcium Channels - ResearchGate. (2004). ResearchGate. Retrieved from [Link]

  • Photochemical localization of the semotiadil binding region within the cardiac Ca2+ channel alpha1 subunit. Comparison with the skeletal muscle counterpart - PubMed. (1998). FEBS Letters. Retrieved from [Link]

  • [3H]diltiazem binding to calcium channel antagonists recognition sites in rat cerebral cortex - PubMed. (1985). Journal of Neurochemistry. Retrieved from [Link]

  • Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed. (1997). British Journal of Pharmacology. Retrieved from [Link]

  • Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC. (2012). PLoS One. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Semotiadil Fumarate

The core principle underpinning this guidance is the "hierarchy of controls," which prioritizes engineering and administrative controls to minimize exposure, with PPE serving as a critical final barrier.[1] A thorough ri...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle underpinning this guidance is the "hierarchy of controls," which prioritizes engineering and administrative controls to minimize exposure, with PPE serving as a critical final barrier.[1] A thorough risk assessment of any procedure involving Semotiadil fumarate is essential to determine the precise level of PPE required.[2][3]

Understanding the Risk: Why PPE is Crucial

Semotiadil fumarate, with the molecular formula C29H32N2O6S · C4H4O4, is a complex organic molecule.[4] As with many APIs, the primary routes of occupational exposure are inhalation of airborne particles and dermal contact. Even small quantities of potent compounds can have pharmacological effects, making consistent and correct PPE usage non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment of the workplace.[3][5]

Recommended Personal Protective Equipment (PPE) for Semotiadil Fumarate

The following table outlines the recommended PPE for various laboratory activities involving Semotiadil fumarate. The selection of specific PPE should always be informed by a task-specific risk assessment.

Activity Required PPE Rationale
Weighing and Dispensing (Powder) - Disposable Nitrile Gloves (Double-gloved) - Disposable Gown or Lab Coat - Safety Goggles with Side Shields or Face Shield - N95 or higher-rated Respirator- Prevents dermal absorption of the powder. - Protects clothing and skin from contamination. - Shields eyes from airborne particles. - Minimizes inhalation of fine particles.
Solution Preparation - Disposable Nitrile Gloves - Disposable Gown or Lab Coat - Safety Goggles- Protects against splashes and spills. - Prevents contamination of skin and clothing. - Safeguards eyes from chemical splashes.
In-vitro/In-vivo Dosing - Disposable Nitrile Gloves - Lab Coat - Safety Glasses- Prevents accidental skin contact with the compound. - Protects personal clothing. - Provides basic eye protection from minor splashes.
Cleaning and Decontamination - Heavy-duty Nitrile or Neoprene Gloves - Disposable Gown - Safety Goggles or Face Shield- Offers enhanced protection against cleaning agents and residual compound. - Protects against splashes of cleaning solutions. - Provides robust eye and face protection.

Step-by-Step PPE Protocols: Ensuring a Self-Validating System

The effectiveness of PPE lies not only in its selection but also in its correct application and removal. The following protocols are designed to minimize the risk of contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, disposable gown or a dedicated lab coat. Fasten it completely.

  • Respirator (if required): If handling powder, perform a user seal check for your N95 respirator to ensure a proper fit.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the gown. If double-gloving, put on the second pair over the first.

Doffing (Taking Off) PPE

The doffing sequence is critical to prevent self-contamination.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in the appropriate waste stream.

  • Hand Hygiene: Wash your hands or use an alcohol-based hand sanitizer.

  • Eye Protection: Remove your goggles or face shield from the back to the front.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again by peeling them from the cuff and turning them inside out.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling Semotiadil fumarate should be considered potentially contaminated and disposed of as hazardous waste.[6]

  • Gloves, Gowns, and other disposable items: Place these in a clearly labeled, sealed bag or container designated for hazardous chemical waste.

  • Sharps: Any needles or syringes used for dosing should be disposed of in a designated sharps container.

  • Empty Vials and Containers: These should also be treated as hazardous waste and disposed of according to your institution's guidelines.

Logical Framework for PPE Selection

The decision to use a specific level of PPE is a logical process based on the physical form of the compound and the procedure being performed. The following diagram illustrates this decision-making workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe_path PPE Selection Pathway cluster_disposal Disposal start Start: Handling Semotiadil Fumarate compound_form What is the physical form of the compound? start->compound_form powder Solid / Powder compound_form->powder Solid liquid Solution / Liquid compound_form->liquid Liquid resp_protection Respiratory Protection (N95 or higher) powder->resp_protection eye_protection_high Enhanced Eye Protection (Goggles/Face Shield) powder->eye_protection_high gloves_double Double Nitrile Gloves powder->gloves_double gown Disposable Gown powder->gown eye_protection_std Standard Eye Protection (Safety Glasses) liquid->eye_protection_std gloves_single Single Nitrile Gloves liquid->gloves_single liquid->gown disposal Dispose of all PPE as Hazardous Waste resp_protection->disposal eye_protection_high->disposal eye_protection_std->disposal gloves_double->disposal gloves_single->disposal gown->disposal

Caption: PPE selection workflow for handling Semotiadil fumarate.

Conclusion: A Proactive Approach to Safety

While this guide provides a comprehensive framework for PPE when handling Semotiadil fumarate, it is not a substitute for a thorough, site-specific risk assessment and adherence to your institution's Chemical Hygiene Plan. The principles of expertise, trustworthiness, and authoritative grounding demand a proactive and informed approach to laboratory safety. By understanding the "why" behind each piece of PPE and adhering to meticulous protocols, researchers can confidently and safely advance their scientific endeavors.

References

  • Environmental Health and Safety, University of Pittsburgh.

  • National Center for Biotechnology Information.

  • Enviro Safety Products.

  • HCT.

  • Alberta College of Pharmacy.

  • Provista.

  • IPS.

  • Occupational Safety and Health Administration.

  • 3M.

  • Global Substance Registration System.

  • Occupational Safety and Health Administration.

  • Boehringer Ingelheim.

  • Cayman Chemical.

  • Occupational Safety and Health Administration.

  • Pfizer.

  • Dartmouth College.

Sources

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